Umbelliprenin
Description
Structure
3D Structure
Properties
IUPAC Name |
7-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O3/c1-18(2)7-5-8-19(3)9-6-10-20(4)15-16-26-22-13-11-21-12-14-24(25)27-23(21)17-22/h7,9,11-15,17H,5-6,8,10,16H2,1-4H3/b19-9+,20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMUGVNEWCZUAA-WOWYBKFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCOC1=CC2=C(C=C1)C=CC(=O)O2)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/COC1=CC2=C(C=C1)C=CC(=O)O2)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317603 | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23838-17-7, 532-16-1, 30413-87-7 | |
| Record name | Umbelliprenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23838-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023838177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Angelin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030413877 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Umbelliprenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | UMBELLIPRENIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSD8N8A1LQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Umbelliprenin: A Technical Guide to Natural Sources, Extraction, and Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has garnered significant scientific interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides an in-depth overview of the primary natural sources of umbelliprenin, detailed methodologies for its extraction and purification, and an analysis of its molecular mechanisms of action, with a focus on key signaling pathways. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows are provided to facilitate further research and drug development efforts.
Natural Sources of Umbelliprenin
Umbelliprenin is predominantly found in plants belonging to the Apiaceae (Umbelliferae) and Rutaceae families. Among these, species of the genus Ferula are particularly rich sources.
Table 1: Prominent Natural Sources of Umbelliprenin
| Family | Genus | Species | Plant Part(s) | Reference(s) |
| Apiaceae | Ferula | F. assa-foetida | Gum resin, Fruits | [1] |
| F. sinkiangensis | Seeds | [2] | ||
| F. persica | Roots | |||
| F. szowitsiana | - | [3] | ||
| Anethum | A. graveolens (Dill) | Seeds | [4][5] | |
| Pimpinella | P. anisum (Anise) | Seeds | [4][5] | |
| Ferulago | F. campestris | Seeds | [4][5] | |
| Angelica | A. archangelica | - | ||
| Coriandrum | C. sativum (Coriander) | - | ||
| Rutaceae | Citrus | C. limon (Lemon) | - |
Extraction and Purification of Umbelliprenin
The extraction and purification of umbelliprenin from its natural sources involve various techniques, with the choice of method and solvent significantly impacting the yield and purity of the final product.
Extraction Methodologies
Several methods are employed for the extraction of umbelliprenin, including maceration, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). The selection of the solvent is critical, with ethanol, methanol, n-hexane, and dichloromethane being commonly used.
A general workflow for the extraction and isolation of umbelliprenin is depicted below:
Quantitative Data on Extraction Yields
The yield of umbelliprenin varies depending on the plant source, extraction method, and solvent used.
Table 2: Umbelliprenin Yield from Various Plant Sources and Extraction Methods
| Plant Source | Plant Part | Extraction Method | Solvent | Yield | Reference(s) |
| Anethum graveolens | Seeds | Maceration | Ethanol | 1.7-14.4% of total extract | [4][5] |
| Pimpinella anisum | Seeds | Maceration | Ethanol | 1.7-14.4% of total extract | [4][5] |
| Ferulago campestris | Seeds | Maceration | Ethanol | 1.7-14.4% of total extract | [4][5] |
| Ferula assa-foetida | Fruits | Maceration | n-hexane, Dichloromethane, Methanol | - | |
| Ferula assa-foetida | Gum | Hydroethanolic (80%) Extraction | Ethanol:Water (80:20) | - | [1] |
Experimental Protocols
This protocol describes a successive maceration process to extract compounds of varying polarities.
Materials and Equipment:
-
Comminuted fruits of Ferula assa-foetida
-
n-hexane
-
Dichloromethane
-
Methanol
-
Maceration flasks
-
Shaker
-
Filter paper
-
Rotary evaporator
Procedure:
-
Take 1.5 kg of comminuted F. assa-foetida fruits.
-
Macerate the plant material with 5 L of n-hexane at room temperature with occasional shaking for 72 hours.
-
Filter the extract and collect the filtrate.
-
Repeat the maceration of the plant residue two more times with fresh n-hexane.
-
Combine the n-hexane filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to obtain the n-hexane extract.
-
Air-dry the plant residue and successively macerate with dichloromethane (3 x 5 L) and then methanol (3 x 5 L) following the same procedure as for n-hexane.
-
Concentrate the dichloromethane and methanol extracts separately to yield the respective crude extracts.
-
Further purification of the umbelliprenin-containing extract (typically the less polar extracts like n-hexane or dichloromethane) is required.
This protocol outlines a general procedure for the purification of umbelliprenin from a crude extract using column chromatography.
Materials and Equipment:
-
Crude extract containing umbelliprenin
-
Silica gel (for column chromatography)
-
Glass column
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate)
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Allow the solvent to evaporate completely, and then carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.
-
Begin elution with 100% n-hexane and gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 99:1, 98:2, 95:5, etc., n-hexane:ethyl acetate).
-
Collect fractions of the eluate in separate tubes.
-
Monitor the separation process by spotting the collected fractions on a TLC plate and developing it in a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2).
-
Visualize the spots under a UV lamp and identify the fractions containing umbelliprenin by comparing with a standard.
-
Combine the pure fractions containing umbelliprenin and evaporate the solvent to obtain the purified compound.
Molecular Mechanisms and Signaling Pathways
Umbelliprenin exerts its biological effects by modulating several key intracellular signaling pathways, primarily the PI3K/Akt/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.[3]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell proliferation, survival, and angiogenesis. Umbelliprenin has been shown to inhibit this pathway at multiple levels.
Studies have demonstrated that umbelliprenin can significantly inhibit the expression of key components of this pathway, including PI3K, Akt, and mTOR.[2][6] This inhibition leads to downstream effects such as decreased cell proliferation, induction of apoptosis, and suppression of angiogenesis in cancer cells.[7]
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a critical role in embryonic development and tissue homeostasis. Its aberrant activation is a hallmark of many cancers. Umbelliprenin has been found to interfere with this pathway, leading to the suppression of tumor growth and migration.[2]
In the absence of a Wnt signal, β-catenin is phosphorylated by a destruction complex, which includes GSK-3β, leading to its ubiquitination and proteasomal degradation. Upon Wnt signaling activation, this degradation is inhibited, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene transcription. Umbelliprenin is thought to disrupt this process.
By promoting the degradation of β-catenin or inhibiting its nuclear translocation, umbelliprenin can downregulate the expression of Wnt target genes that are involved in cell proliferation, migration, and invasion. The precise molecular interaction of umbelliprenin within this pathway is an active area of research.
Conclusion
Umbelliprenin is a promising natural compound with significant therapeutic potential, particularly in the field of oncology. This guide has provided a comprehensive overview of its natural sources, effective extraction and purification strategies, and its molecular mechanisms of action. The detailed protocols and summarized data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating further investigation into the full therapeutic capabilities of this remarkable molecule. Continued research is warranted to optimize extraction processes for higher yields and to further elucidate the intricate details of its interactions with cellular signaling pathways, which will be crucial for its potential translation into clinical applications.
References
- 1. Ferula asafoetida: chemical composition, thermal behavior, antioxidant and antimicrobial activities of leaf and gum hydroalcoholic extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 3. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Umbelliprenin induces autophagy and apoptosis while inhibits cancer cell stemness in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Umbelliprenin: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has emerged as a promising anti-cancer agent, demonstrating significant cytotoxic and anti-proliferative effects across a range of cancer cell lines. This technical guide provides a comprehensive overview of Umbelliprenin's mechanism of action, focusing on its role in inducing apoptosis, causing cell cycle arrest, and inhibiting metastasis. We delve into the core signaling pathways modulated by this compound, present quantitative data in a structured format, detail relevant experimental protocols, and provide visual representations of the molecular interactions and experimental workflows.
Cytotoxic and Anti-proliferative Activity
Umbelliprenin exhibits a dose- and time-dependent inhibitory effect on the growth and viability of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a key measure of its potency, have been determined across multiple human and mouse cancer cell lines.
Table 1: IC50 Values of Umbelliprenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 Value | Reference |
|---|---|---|---|---|
| Human Cell Lines | ||||
| QU-DB | Large Cell Lung Cancer | 48 | 47 ± 5.3 µM | |
| A549 | Lung Adenocarcinoma | 48 | 52 ± 1.97 µM | |
| HT29 | Colon Cancer | 72 | 37.1 ± 1.4 µg/mL | |
| MCF-7 | Breast Cancer | 24-72 | 30 - 75 µM | |
| A172 | Glioma | 24 | 51.9 ± 6.7 µg/mL | |
| BxPC3 | Pancreatic Cancer | - | ~20 µg/mL (approx. 40µM) | |
| PANC-1 | Pancreatic Cancer | - | ~20 µg/mL (approx. 40µM) | |
| PC-3 | Prostate Cancer | - | Dose-dependent cytotoxicity | |
| Jurkat | T-cell Leukemia | - | Dose-dependent apoptosis | |
| Raji | B-cell Leukemia | - | Dose-dependent apoptosis | |
| SKBR-3 | Breast Cancer | - | 103.9 µM | |
| T47D | Breast Cancer | 24 | 133.3 µM | |
| Mouse Cell Lines | ||||
| CT26 | Colon Cancer | 48 | 53.2 ± 3.6 µg/mL | |
| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 µg/mL | |
| 4T1 | Breast Cancer | 48 | 30.6 ± 2.6 µg/mL | |
| 4T1 | Breast Cancer | 48 | 24.53 µg/mL |
| GL26 | Glioma | - | - | |
Note: Umbelliprenin shows significantly lower toxicity against normal cells, such as peripheral blood mononuclear cells (PBMCs), highlighting its potential for selective anti-cancer activity.
Core Mechanisms of Action
Umbelliprenin exerts its anti-cancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and interfering with key signaling cascades that govern cell growth and survival.
Induction of Apoptosis
Apoptosis is a primary mechanism of Umbelliprenin-induced cell death. It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Intrinsic Pathway : Umbelliprenin modulates the balance of the Bcl-2 family of proteins. It upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. This shift increases mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.
-
Extrinsic Pathway : The compound has been shown to activate the initiator caspase-8, a key component of the death receptor-mediated apoptotic pathway.
Activation of both pathways converges on the cleavage and activation of caspase-3, which orchestrates the final stages of apoptosis.
Table 2: Effect of Umbelliprenin on Key Apoptotic Proteins
| Protein | Role in Apoptosis | Effect of Umbelliprenin | Cancer Type | Reference |
|---|---|---|---|---|
| Bax | Pro-apoptotic | Upregulation | Pancreatic | |
| Bcl-2 | Anti-apoptotic | Downregulation | Pancreatic | |
| Caspase-8 | Initiator (Extrinsic) | Activation (Cleavage) | Pancreatic, Leukemia | |
| Caspase-9 | Initiator (Intrinsic) | Activation | Leukemia |
| Caspase-3 | Executioner | Activation (Cleavage) | Pancreatic, Leukemia | |
Umbelliprenin's Role in Modulating Inflammatory Pathways: A Technical Guide
Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin found predominantly in plants of the Ferula genus, has garnered significant attention for its diverse pharmacological activities.[1][2] Among these, its potent anti-inflammatory properties are of particular interest to the scientific and drug development communities. This technical guide provides an in-depth analysis of the molecular mechanisms through which umbelliprenin modulates key inflammatory pathways. It details its inhibitory actions on the NF-κB and arachidonic acid cascades, its influence on MAP kinase signaling, and its immunomodulatory effects on T-helper cell responses. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for assessing its activity, and provides visual representations of the core signaling pathways, offering a comprehensive resource for researchers in inflammation and pharmacology.
Core Mechanisms of Anti-Inflammatory Action
Umbelliprenin exerts its anti-inflammatory effects through a multi-targeted approach, intervening at several critical junctures in the inflammatory cascade. Its primary mechanisms involve the suppression of pro-inflammatory gene transcription via the NF-κB pathway, the inhibition of inflammatory mediator synthesis from the arachidonic acid cascade, and the modulation of immune cell responses.
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, acting as a master regulator for the expression of numerous pro-inflammatory genes.[3] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by agents like lipopolysaccharide (LPS), signaling through Toll-like receptor 4 (TLR4) and its adaptor protein MyD88 leads to the activation of the IκB kinase (IKK) complex.[4] IKK then phosphorylates IκB, targeting it for degradation and allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding for cytokines (e.g., TNF-α, IL-1β, IL-6), enzymes like inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[5][6]
Umbelliprenin has been shown to significantly interfere with this pathway. Studies on umbelliferone, a closely related coumarin, demonstrate that it can down-regulate the expression of TLR4 and MyD88, thereby inhibiting the entire downstream cascade.[4] This upstream inhibition prevents NF-κB activation, resulting in a marked reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2), as well as decreased expression of iNOS and COX-2 proteins.[5]
Inhibition of the Arachidonic Acid Cascade
The arachidonic acid (AA) pathway is a critical source of potent lipid inflammatory mediators. AA is released from cell membrane phospholipids by phospholipase A2 and can be metabolized by two major enzyme families: cyclooxygenases (COX) and lipoxygenases (LOX).[7][8] The COX enzymes (COX-1 and COX-2) produce prostaglandins, while 5-lipoxygenase (5-LOX) is responsible for the synthesis of leukotrienes.[9][10] These molecules are key drivers of pain, fever, and edema.
Umbelliprenin demonstrates potent inhibitory effects on this cascade. It has been identified as an inhibitor of 5-lipoxygenase, thereby blocking leukotriene production.[1] Furthermore, as a consequence of its NF-κB inhibition, it suppresses the expression of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation.[5] This dual inhibition of both the COX and LOX pathways positions umbelliprenin as a compound of significant therapeutic interest, as it can simultaneously block two major arms of inflammatory mediator production.
Influence on MAP Kinase (MAPK) and PI3K/Akt Signaling
Mitogen-activated protein kinase (MAPK) cascades—comprising pathways like ERK, JNK, and p38—are crucial intracellular signaling networks that translate extracellular stimuli into cellular responses, including inflammation.[11][12] These pathways can be activated by inflammatory signals and often work in concert with or upstream of NF-κB.[13][14] Similarly, the PI3K/Akt pathway is involved in regulating cell survival and can contribute to inflammatory processes.
While the primary anti-inflammatory action of umbelliprenin appears focused on NF-κB and AA pathways, evidence from cancer biology studies suggests it can also modulate PI3K/Akt/MAPK signaling.[15] Given the extensive crosstalk between these pathways, it is plausible that umbelliprenin's anti-inflammatory effects are, in part, mediated through the modulation of MAPK and Akt activity, which could further impact NF-κB activation and the expression of inflammatory genes.[16]
Immunomodulation of T-Helper Cell Responses
Beyond its direct effects on inflammatory mediators, umbelliprenin also exhibits immunomodulatory properties by influencing the balance of T-helper (Th) cell responses. The differentiation of naive T-cells into Th1 or Th2 subtypes dictates the nature of an immune response. Th1 responses, characterized by IFN-γ, are typically pro-inflammatory, while Th2 responses, driven by cytokines like IL-4, can have anti-inflammatory roles.[1]
In vivo studies have shown that umbelliprenin can induce a shift towards a Th2-dominant response, indicated by a significant increase in serum IL-4 levels.[1][17] Concurrently, it has been observed to increase the production of IL-10, a key anti-inflammatory and regulatory cytokine, in splenocyte cultures.[1][18] This suggests umbelliprenin can actively temper inflammatory conditions by promoting a regulatory immune environment.
Quantitative Efficacy Data
The anti-inflammatory and immunomodulatory effects of umbelliprenin have been quantified in various in vitro and in vivo models. The following tables summarize key findings.
Table 1: In Vitro Anti-Inflammatory & Immunomodulatory Effects of Umbelliprenin
| Assay | Cell Type | Stimulant | Key Findings | Citation |
|---|---|---|---|---|
| Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | LPS/IFN-γ | Significantly suppressed NO production. | [5] |
| PGE₂ Production | Mouse Peritoneal Macrophages | LPS/IFN-γ | Significantly suppressed PGE₂ production. | [5] |
| Protein Expression | Mouse Peritoneal Macrophages | LPS/IFN-γ | Reduced expression of inducible iNOS and COX-2. | [5] |
| Cytokine Secretion | PHA-stimulated Splenocytes | PHA | Suppressed pro-inflammatory Tн1 cytokine IFN-γ. | [5] |
| Cytokine Secretion | PHA-stimulated Splenocytes | PHA | Preferentially induced anti-inflammatory Tн2 cytokine IL-4. | [5] |
| Splenocyte Proliferation | Mouse Splenocytes | PHA | Reduced PHA-induced splenocyte proliferation. |[5] |
Table 2: In Vivo Anti-Inflammatory & Immunomodulatory Effects of Umbelliprenin
| Animal Model | Umbelliprenin Dose/Route | Key Findings | Citation |
|---|---|---|---|
| Normal C57/BL6 Mice | 2.5 mg/200 µl (IP) | Increased serum IFN-γ (3.1-fold) and IL-4 (28-fold); Increased IL-10 in splenocyte cultures (2.2-fold). | [1][17] |
| Carrageenan-Induced Paw Edema | 50 and 75 mg/kg (i.p.) | Significantly reduced paw edema volume; Decreased leukocyte migration and TNF-α levels. | [19] |
| Adjuvant-Induced Chronic Arthritis | 64 mM | Inhibited paw swelling by 65.3 ± 7.6%. | [20] |
| Acetic Acid-Induced Colitis | Not specified | Mitigated behavioral disorders by reducing neuroinflammation and oxidative stress in the hippocampus. |[21] |
Key Experimental Protocols
The following sections provide generalized methodologies for common assays used to evaluate the anti-inflammatory properties of umbelliprenin.
In Vitro: LPS-Induced Macrophage Inflammation Model
This model is fundamental for assessing the direct effects of a compound on key inflammatory cells.
1. Cell Culture:
-
Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).
2. Treatment Protocol:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of umbelliprenin (or vehicle control) for 1-2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS, e.g., 1 µg/mL) to the media. Cells are then incubated for a specified period (e.g., 18-24 hours).
3. Endpoint Assays:
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[5]
-
Cytokine/PGE₂ Measurement: Levels of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
-
Western Blot Analysis: Cell lysates are collected to determine the protein expression levels of iNOS, COX-2, and phosphorylated components of the NF-κB and MAPK pathways (e.g., p-p65, p-p38).[5]
In Vivo: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[19][22]
1. Animals:
-
Male Wistar rats or Swiss albino mice are typically used. Animals are acclimatized and fasted overnight before the experiment.
2. Drug Administration:
-
Animals are divided into groups (e.g., vehicle control, positive control like Indomethacin, and umbelliprenin test groups at different doses).
-
Umbelliprenin is typically administered intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the inflammatory insult.
3. Induction of Edema:
-
A sub-plantar injection of carrageenan solution (e.g., 0.1 mL of a 1% solution in saline) is administered into the right hind paw of each animal.
4. Measurement of Paw Edema:
-
The volume of the injected paw is measured immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a digital plethysmometer.
-
The degree of swelling is calculated as the change in paw volume (Vt - V₀).
5. Calculation of Inhibition:
-
The percentage inhibition of edema for each treated group compared to the control group is calculated at each time point using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
Conclusion and Future Directions
Umbelliprenin is a compelling natural product with significant anti-inflammatory activity, underpinned by its ability to modulate multiple, critical signaling pathways. Its capacity to act as a dual inhibitor of the COX-2 and 5-LOX pathways, coupled with its potent suppression of the master inflammatory regulator NF-κB, highlights its therapeutic potential. Furthermore, its immunomodulatory effects, promoting an anti-inflammatory Th2 and regulatory T-cell environment, add another dimension to its mechanism of action.
For drug development professionals and researchers, umbelliprenin represents a promising lead compound. Future research should focus on:
-
Target Deconvolution: Identifying the direct molecular binding partners of umbelliprenin to precisely elucidate its mechanism of action.
-
Pharmacokinetics and Bioavailability: Conducting comprehensive studies to optimize its delivery and in vivo stability.
-
Pathway Expansion: Investigating its effects on other relevant inflammatory pathways, such as the JAK/STAT pathway, which is a key target for many modern anti-inflammatory drugs.[23][24]
-
Preclinical Efficacy: Evaluating its performance in a broader range of chronic inflammatory disease models, such as rheumatoid arthritis and inflammatory bowel disease.
By continuing to explore the intricate pharmacology of umbelliprenin, the scientific community can unlock its full potential for developing novel and effective anti-inflammatory therapies.
References
- 1. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Umbelliferone Alleviates Lipopolysaccharide-Induced Inflammatory Responses in Acute Lung Injury by Down-Regulating TLR4/MyD88/NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Attenuation of Lipopolysaccharide-Induced Inflammatory Responses through Inhibition of the NF-κB Pathway and the Increased NRF2 Level by a Flavonol-Enriched n-Butanol Fraction from Uvaria alba - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Natural Inhibitors against Potential Targets of Cyclooxygenase, Lipoxygenase and Leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rootspress.org [rootspress.org]
- 9. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Mitogen-Activated Protein Kinase Signaling Pathways by the Ubiquitin-Proteasome System and Its Pharmacological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. mdpi.com [mdpi.com]
- 14. MAPK signaling pathways modulate IL-1beta expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. scielo.br [scielo.br]
- 20. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Umbelliprenin attenuates comorbid behavioral disorders in acetic acid-induced colitis in mice: mechanistic insights into hippocampal oxidative stress and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijpras.com [ijpras.com]
- 23. mdpi.com [mdpi.com]
- 24. uhk.cz [uhk.cz]
In Vitro Antioxidant Properties of Umbelliprenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliprenin, a naturally occurring sesquiterpene coumarin, has been investigated for a range of pharmacological activities. While broadly categorized with compounds exhibiting antioxidant effects, in vitro evidence presents a nuanced profile. This technical guide synthesizes the available scientific literature on the in vitro antioxidant properties of Umbelliprenin, focusing on quantitative data, detailed experimental methodologies, and potential mechanistic pathways. The data suggest that Umbelliprenin's primary antioxidant-related activity in vitro may not be through direct free-radical scavenging but rather via potent inhibition of pro-inflammatory enzymes such as lipoxygenase, which are critically involved in the generation of oxidative stress. This document provides a comprehensive overview for researchers and professionals in drug development exploring the therapeutic potential of Umbelliprenin.
Quantitative Antioxidant Data
The in vitro antioxidant capacity of Umbelliprenin has been a subject of scientific investigation, with some studies indicating limited direct free-radical scavenging activity. The available quantitative data from key in vitro assays are summarized below. It is noteworthy that there is a significant lack of data for Umbelliprenin in standard antioxidant assays such as ABTS and FRAP, with existing literature often focusing on the related compound, Umbelliferone.
| Assay Type | Test System | Result | IC50 Value | Reference |
| DPPH Radical Scavenging | Chemical Assay | No significant activity reported | - | [1] |
| Lipid Peroxidation Inhibition | Chemical Assay | No significant activity reported | - | [1] |
| Soybean Lipoxygenase Inhibition | Enzymatic Assay | Potent Inhibition | 0.0725 µM | [1][2] |
Note: The lack of significant activity in DPPH and lipid peroxidation assays, coupled with potent inhibition of lipoxygenase, suggests an indirect antioxidant mechanism of action.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are detailed protocols for the key in vitro assays discussed in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common spectrophotometric method for determining the antioxidant capacity of a compound to scavenge free radicals.
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change to pale yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of concentrations of Umbelliprenin in a suitable solvent (e.g., methanol or DMSO).
-
A positive control, such as Ascorbic Acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate or spectrophotometer cuvettes, add a specific volume of the Umbelliprenin solution at different concentrations.
-
Add the DPPH solution to each well/cuvette.
-
For the control, add the solvent without the test compound to the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of Umbelliprenin.
-
Lipid Peroxidation Inhibition Assay
This assay evaluates the ability of a compound to inhibit the oxidation of lipids, a key process in cellular damage.
Principle: Lipid peroxidation can be induced in a lipid-rich substrate (e.g., linoleic acid emulsion or tissue homogenates) by free radical initiators. The extent of peroxidation can be measured by quantifying the formation of secondary products, such as malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a colored complex.
Protocol:
-
Reagent Preparation:
-
Prepare a lipid substrate, such as a linoleic acid emulsion or a tissue homogenate (e.g., rat liver microsomes).
-
Prepare a solution of a pro-oxidant, such as ferrous sulfate (FeSO4) or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Prepare a solution of thiobarbituric acid (TBA).
-
Prepare a series of concentrations of Umbelliprenin.
-
-
Assay Procedure:
-
Incubate the lipid substrate with the different concentrations of Umbelliprenin and the pro-oxidant at 37°C for a specific time.
-
Stop the reaction by adding a solution like trichloroacetic acid (TCA).
-
Add the TBA reagent and heat the mixture (e.g., in a boiling water bath) to allow the formation of the MDA-TBA adduct.
-
-
Measurement and Calculation:
-
After cooling, centrifuge the samples to remove any precipitate.
-
Measure the absorbance of the supernatant at a specific wavelength (typically around 532 nm).
-
The percentage of lipid peroxidation inhibition is calculated using a similar formula to the DPPH assay.
-
The IC50 value can be determined from the dose-response curve.
-
Soybean Lipoxygenase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids.
Principle: Soybean lipoxygenase catalyzes the formation of hydroperoxides from linoleic acid. The formation of the conjugated diene hydroperoxide product can be monitored by measuring the increase in absorbance at 234 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of soybean lipoxygenase in a suitable buffer (e.g., borate buffer, pH 9.0).
-
Prepare a substrate solution of linoleic acid.
-
Prepare a series of concentrations of Umbelliprenin.
-
A known lipoxygenase inhibitor, such as quercetin or nordihydroguaiaretic acid (NDGA), can be used as a positive control.
-
-
Assay Procedure:
-
In a spectrophotometer cuvette, mix the enzyme solution with the Umbelliprenin solution at different concentrations and incubate for a short period at room temperature.
-
Initiate the reaction by adding the linoleic acid substrate solution.
-
-
Measurement and Calculation:
-
Immediately monitor the change in absorbance at 234 nm over a specific period using a spectrophotometer.
-
The rate of the reaction is determined from the initial linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of Umbelliprenin.
-
The IC50 value is determined from the plot of percentage inhibition versus inhibitor concentration. [3][4][5]
-
Signaling Pathways and Mechanistic Insights
While direct evidence for Umbelliprenin's modulation of classical antioxidant signaling pathways like the Keap1-Nrf2 pathway is currently lacking in the scientific literature, its potent inhibition of lipoxygenase provides a plausible indirect mechanism for its observed "antioxidant" effects.
Lipoxygenase Pathway and Oxidative Stress
Lipoxygenases are key enzymes in the arachidonic acid cascade, leading to the production of leukotrienes and other inflammatory mediators. This process is intrinsically linked to the generation of reactive oxygen species (ROS) and oxidative stress. By inhibiting lipoxygenase, Umbelliprenin can potentially reduce the production of these pro-inflammatory and pro-oxidative molecules.
References
Investigating the Antileishmanial Activity of Umbelliprenin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leishmaniasis remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Umbelliprenin, a natural sesquiterpene coumarin, has demonstrated a range of biological activities, including anticancer and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the antileishmanial potential of Umbelliprenin. While direct evidence of its efficacy against Leishmania parasites is not yet available in published literature, this document synthesizes existing data on its cytotoxic and immunomodulatory properties to build a framework for future investigation. We present detailed experimental protocols for evaluating antileishmanial activity and cytotoxicity, alongside a discussion of potential mechanisms of action based on Umbelliprenin's known effects on mammalian cells.
Introduction
Umbelliprenin is a secondary metabolite found in various plants of the Apiaceae and Rutaceae families. Its diverse pharmacological profile has prompted interest in its potential application against various diseases. Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is characterized by a spectrum of clinical manifestations and is primarily controlled by chemotherapy, which is often limited by toxicity and emerging resistance. This guide explores the prospective role of Umbelliprenin as an antileishmanial agent, focusing on its known effects on host immune cells and extrapolating potential direct effects on the parasite.
Quantitative Data
Currently, there is a notable absence of published data on the half-maximal inhibitory concentration (IC50) of Umbelliprenin against promastigote and amastigote forms of Leishmania species. However, data on its cytotoxicity against a relevant host cell line, the human monocytic THP-1 cell line, is available and crucial for determining its therapeutic window.
Table 1: Cytotoxicity of Umbelliprenin against a Human Macrophage Cell Line
| Cell Line | Compound | IC50 (µM) | Citation |
| THP-1 | Umbelliprenin | 75.79 | [1][2] |
Note: The IC50 value represents the concentration at which 50% of the cell viability is inhibited. This data is essential for designing in vitro experiments to assess the selectivity of Umbelliprenin for Leishmania parasites over host cells.
Experimental Protocols
To facilitate further research into the antileishmanial properties of Umbelliprenin, this section provides detailed methodologies for key in vitro assays.
In Vitro Antileishmanial Activity Assay (Promastigote and Amastigote Stages)
This protocol is adapted from standard antileishmanial drug screening procedures.[3][4]
3.1.1. Anti-promastigote Assay
-
Parasite Culture: Culture Leishmania spp. (e.g., L. major, L. donovani, L. infantum) promastigotes in M199 or RPMI-1640 medium supplemented with 10-20% heat-inactivated fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 25-26°C.
-
Assay Preparation: Harvest logarithmic phase promastigotes and adjust the density to 1 x 10^6 cells/mL in fresh culture medium.
-
Compound Preparation: Prepare a stock solution of Umbelliprenin in dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of final concentrations (e.g., 0.1 to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Incubation: Dispense 100 µL of the parasite suspension into a 96-well microtiter plate. Add 100 µL of the diluted Umbelliprenin solutions to the respective wells. Include wells with parasites and medium only (negative control) and parasites with a standard antileishmanial drug (e.g., Amphotericin B) as a positive control.
-
Viability Assessment: Incubate the plate at 25-26°C for 48-72 hours. Determine parasite viability using a resazurin-based assay or by direct counting with a hemocytometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration relative to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
3.1.2. Anti-amastigote Assay
-
Macrophage Culture: Culture a macrophage cell line (e.g., J774.A1, RAW 264.7, or THP-1) in RPMI-1640 or DMEM supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 humidified incubator.
-
Macrophage Seeding: Seed the macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight. For THP-1 cells, induce differentiation into macrophages with phorbol 12-myristate 13-acetate (PMA) for 48-72 hours prior to infection.
-
Infection: Infect the adherent macrophages with stationary phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 4-24 hours to allow for phagocytosis.
-
Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove non-internalized promastigotes.
-
Compound Treatment: Add fresh medium containing serial dilutions of Umbelliprenin to the infected macrophages.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Intracellular Amastigotes: Fix the cells with methanol and stain with Giemsa. Count the number of amastigotes per 100 macrophages under a light microscope. Alternatively, use automated imaging systems or reporter gene-expressing parasites for quantification.
-
Data Analysis: Calculate the percentage of infection and the number of amastigotes per infected macrophage. Determine the IC50 value as described for the anti-promastigote assay.
Cytotoxicity Assay against Macrophages
This protocol is essential to determine the selectivity index of Umbelliprenin.[1][5][6]
-
Cell Culture and Seeding: Culture and seed macrophages as described in the anti-amastigote assay.
-
Compound Treatment: Add serial dilutions of Umbelliprenin to the wells containing macrophages.
-
Incubation: Incubate the plate for the same duration as the anti-amastigote assay (48-72 hours).
-
Viability Assessment: Assess cell viability using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based assay.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) using a similar method to the IC50 calculation.
-
Selectivity Index (SI) Calculation: The SI is a crucial parameter to evaluate the therapeutic potential of a compound and is calculated as: SI = CC50 (macrophages) / IC50 (amastigotes) A higher SI value indicates greater selectivity for the parasite over the host cell.
Potential Mechanisms of Action and Signaling Pathways
While direct studies on Umbelliprenin's effect on Leishmania signaling are absent, its known biological activities provide a basis for hypothesizing its potential mechanisms.
Immunomodulation of Host Macrophages
Leishmania parasites survive and replicate within macrophages by modulating the host's immune response, often promoting an anti-inflammatory M2 phenotype. Research has shown that Umbelliprenin can increase the M1/M2 ratio in macrophages, favoring a pro-inflammatory M1 phenotype.[2] M1 macrophages are characterized by the production of nitric oxide (NO) and pro-inflammatory cytokines like IL-12, which are crucial for controlling Leishmania infection.
References
- 1. Cytotoxicity assessment in mouse macrophage cultures [bio-protocol.org]
- 2. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]
- 3. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Methodological & Application
Application Note: Quantification of Umbelliprenin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliprenin, a naturally occurring farnesyloxycoumarin, has garnered significant interest for its potential therapeutic properties, including applications as a skin whitening agent.[1][2] Found in various plants of the Apiaceae family, such as Anethum graveolens (dill), Pimpinella anisum (anise), and Ferulago campestris, accurate and reliable quantification of this compound in plant extracts is crucial for quality control, formulation development, and pharmacological studies.[1][2] This document provides a detailed protocol for the quantification of Umbelliprenin using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection.
Principle
This method separates Umbelliprenin from other components in a plant extract based on its polarity. The separation is achieved using a non-polar stationary phase (C18 column) and a polar mobile phase. A gradient elution, where the mobile phase composition is changed over time, allows for the efficient separation of compounds with varying polarities. Umbelliprenin is then detected by a UV detector and quantified by comparing its peak area to that of a certified reference standard.
Materials, Reagents, and Equipment
2.1 Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/Diode Array Detector (DAD).
-
Analytical column: Lichrosorb® RP-18 (5 µm particle size) or equivalent C18 column.[2]
-
Data acquisition and processing software (e.g., LabSolutions).[3]
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
Vortex mixer.
-
Centrifuge.
-
Syringes (1 mL, 5 mL).
-
Volumetric flasks (Class A).
-
HPLC vials with inserts.
2.2 Reagents and Standards
-
Umbelliprenin certified reference standard (>98% purity).
-
HPLC grade Acetonitrile (ACN).
-
HPLC grade Methanol (MeOH).
-
HPLC grade water or ultrapure water.
-
Formic acid (analytical grade).[2]
Experimental Protocols
Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of Umbelliprenin reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC grade Methanol. Sonicate for 10 minutes to ensure complete dissolution. Store at 4°C, protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range could be 1-100 µg/mL.
Sample Preparation: Plant Extract
-
Drying and Grinding: Dry the plant material (e.g., seeds, roots) at a controlled temperature (e.g., 40°C) until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction:
-
Accurately weigh approximately 1 g of the powdered plant material into a flask.
-
Add 20 mL of Ethanol (EtOH). Studies have shown EtOH to be an effective solvent for Umbelliprenin extraction.[1][2]
-
Perform extraction using one of the following methods:
-
Ultrasonic-Assisted Extraction (UAE): Place the flask in an ultrasonic bath for 30 minutes.
-
Maceration: Stopper the flask and let it stand for 24 hours at room temperature, with occasional shaking.
-
-
-
Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. If necessary, evaporate the solvent under reduced pressure to obtain the crude extract.
-
Final Sample Preparation:
HPLC Operating Conditions
The following conditions have been shown to be effective for the analysis of Umbelliprenin.[2]
| Parameter | Condition |
| Column | Lichrosorb® RP-18 (5 µm) or equivalent C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient Program | A gradient program should be optimized. A starting point could be a linear gradient from 30% to 100% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 30°C |
| Detection | UV Detector at 320 nm |
| Retention Time | The retention time of Umbelliprenin will depend on the specific column and gradient but is typically >10 minutes in reverse-phase systems.[2] |
Method Validation Protocol
To ensure the reliability and accuracy of the results, the analytical method must be validated according to International Council for Harmonisation (ICH) guidelines.[7][8]
-
System Suitability: Inject the standard solution six times. The relative standard deviation (%RSD) for retention time and peak area should be less than 2%. Tailing factor and theoretical plates should also be monitored.
-
Specificity: Inject a blank (mobile phase), a standard solution, and a sample extract to demonstrate that the peaks from excipients or other matrix components do not interfere with the Umbelliprenin peak.
-
Linearity: Analyze a series of at least five concentrations of Umbelliprenin standard. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be >0.999.[9]
-
Accuracy: Perform a recovery study by spiking a known amount of Umbelliprenin standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same extract on the same day. The %RSD should be <2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The %RSD between the two days should be <2%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ). These can be calculated based on the signal-to-noise ratio (S/N of 3 for LOD, S/N of 10 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[2][9]
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters, such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The results should remain unaffected.[10]
Results and Data Presentation
Quantification of Umbelliprenin
The concentration of Umbelliprenin in the plant extract is calculated using the linear regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y = Peak area of Umbelliprenin in the sample
-
m = Slope of the calibration curve
-
x = Concentration of Umbelliprenin (µg/mL)
-
c = y-intercept
The final content is typically expressed as a percentage (%) or in µg per gram of the dry extract.
Umbelliprenin Content in Various Plant Extracts
The following table summarizes the quantitative results for Umbelliprenin in different plant species as determined by HPLC.
| Plant Species | Part Used | Extraction Solvent | Umbelliprenin Content | Reference |
| Ferulago campestris | Seeds | Ethanol | 14.4% of dry extract | [1][2] |
| Anethum graveolens (Dill) | Seeds | Ethanol | 1.7% - 2.2% of dry extract | [1][2] |
| Pimpinella anisum (Anise) | Seeds | Ethanol | 7.08% - 9.54% of dry extract | [2] |
| Punica granatum (Pomegranate) | Seeds | Ethanol | 6.53 µg/g of dry extract | [11] |
Typical Method Validation Parameters
The table below presents typical acceptable limits for HPLC method validation.
| Validation Parameter | Typical Acceptance Criteria | Reference |
| Linearity (r²) | > 0.999 | [9] |
| LOD | 0.3 µg/mL | [2] |
| LOQ | 0.5 µg/mL | [2] |
| Accuracy (% Recovery) | 88.07 – 109.17% | [9] |
| Precision (% RSD) | < 2% | [7] |
Conclusion
The described RP-HPLC method is simple, precise, and reliable for the routine quantification of Umbelliprenin in various plant extracts. Proper sample preparation and method validation are critical to obtaining accurate and reproducible results. This application note provides a comprehensive framework for researchers to implement this analysis in quality control and natural product development. The established HPLC process can be readily adopted to determine the Umbelliprenin content of various plant extracts.[2]
References
- 1. HPLC Analysis and Skin Whitening Effects of Umbelliprenin-containing Extracts of Anethum Graveolens, Pimpinella Anisum, and Ferulago Campestris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. google.com [google.com]
- 4. cores.emory.edu [cores.emory.edu]
- 5. nacalai.com [nacalai.com]
- 6. ajpp.in [ajpp.in]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. youtube.com [youtube.com]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Umbelliprenin Nanoparticle Formulations for Advanced Drug Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has garnered significant attention for its potent anti-cancer, anti-inflammatory, and anti-angiogenic properties.[1][2] Its therapeutic potential is often limited by poor aqueous solubility and bioavailability. Nanoencapsulation of umbelliprenin into various nanoparticle systems presents a promising strategy to overcome these limitations, enhancing its delivery to target sites and improving its therapeutic efficacy.[2][3] These nanoparticle formulations can protect umbelliprenin from degradation, control its release, and facilitate targeted delivery to diseased tissues.[4]
This document provides detailed application notes and experimental protocols for the formulation, characterization, and in vitro evaluation of umbelliprenin-loaded nanoparticles. The focus is on providing researchers with the necessary information to develop and assess these advanced drug delivery systems.
Data Presentation: Umbelliprenin and Coumarin Nanoparticle Characteristics
The following tables summarize quantitative data from studies on umbelliprenin and other coumarin-loaded nanoparticles, offering a comparative overview of different formulation strategies.
Table 1: Physicochemical Properties of Umbelliprenin/Coumarin-Loaded Nanoparticles
| Nanoparticle Type | Drug | Core Components | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Niosomes | Umbelliprenin | Span 60, Cholesterol | 150-250 | ~0.2-0.4 | -20 to -30 | [2] |
| Solid Lipid Nanoparticles (SLNs) | Coumarin | Not Specified | 138.5 ± 76.06 | 0.245 ± 0.00 | -22.2 ± 8.15 | [5] |
| Polymeric Nanoparticles (PLGA) | Coumarin-6 | PLGA | ~135 | Not Specified | Not Specified | [1] |
| Dendrimer G4 Poloxamer | Coumarin | Dendrimer G4, Poloxamer | 97.81 ± 0.243 | 0.336 | -5.15 ± 9.16 | [6] |
| Nanostructured Lipid Carriers (NLCs) | Imatinib (for comparison) | Compritol 888, Oleic Acid | 96.63 ± 1.87 | 0.27 ± 0.15 | -32.7 ± 2.48 | [7] |
Table 2: Drug Loading and In Vitro Performance of Umbelliprenin/Coumarin-Loaded Nanoparticles
| Nanoparticle Type | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Cytotoxicity (IC50) | Cell Line | Reference |
| Niosomes | Umbelliprenin | >70% | Not Specified | 25 µg/mL | RPE-like cells | [2] |
| Solid Lipid Nanoparticles (SLNs) | Coumarin | 63.09 ± 3.46 | Not Specified | Not Specified | Not Specified | [5] |
| Polymeric Nanoparticles (PLGA) | Coumarin-6 | 51.6% | 0.08% | Not Specified | Not Specified | [1] |
| Dendrimer G4 Poloxamer | Coumarin | 61.61 ± 1.32 | Not Specified | Not Specified | Not Specified | [6] |
| Free Umbelliprenin | Umbelliprenin | N/A | N/A | 96.2 µg/mL | RPE-like cells | [2] |
Experimental Protocols
Protocol 1: Preparation of Umbelliprenin-Loaded Niosomes by Thin-Film Hydration
This protocol describes a common method for preparing niosomes, which are vesicles composed of non-ionic surfactants.[2]
Materials:
-
Umbelliprenin
-
Non-ionic surfactant (e.g., Span 60)
-
Cholesterol
-
Chloroform
-
Ethanol
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolve umbelliprenin, Span 60, and cholesterol in a 1:1 mixture of chloroform and ethanol in a round-bottom flask. A common starting molar ratio for surfactant to cholesterol is 1:1.
-
Attach the flask to a rotary evaporator.
-
Evaporate the organic solvents under vacuum at a controlled temperature (e.g., 50-60°C) until a thin, dry film forms on the inner wall of the flask.
-
Hydrate the thin film by adding pre-warmed PBS (pH 7.4) and gently rotating the flask. The temperature of the PBS should be above the gel-liquid transition temperature of the surfactant.
-
To achieve a uniform particle size, sonicate the resulting niosomal suspension using a bath sonicator for 5-10 minutes.
-
To remove any large aggregates, the suspension can be passed through a 0.22 µm syringe filter.
-
Store the prepared umbelliprenin-loaded niosomes at 4°C for further characterization.
Protocol 2: Characterization of Umbelliprenin Nanoparticles
1. Particle Size and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.
-
For zeta potential, use a specific electrode-containing cuvette and measure the electrophoretic mobility of the nanoparticles. The instrument software will convert this to zeta potential.
-
2. Morphological Analysis
-
Technique: Transmission Electron Microscopy (TEM)
-
Procedure:
-
Place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid.
-
Allow the sample to air-dry.
-
Optionally, negatively stain the sample with a solution of phosphotungstic acid to enhance contrast.
-
Observe the morphology and size of the nanoparticles under the TEM.
-
3. Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Procedure:
-
Separate the unencapsulated ("free") umbelliprenin from the nanoparticle suspension. This can be done by centrifugation at high speed (e.g., 13,000 rpm for 30 minutes), where the nanoparticles will form a pellet.[2]
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of umbelliprenin in the supernatant using UV-Vis spectrophotometry (umbelliprenin has an absorbance maximum around 325 nm) or High-Performance Liquid Chromatography (HPLC).[2]
-
Calculate the EE and DL using the following formulas:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
This protocol assesses the release kinetics of umbelliprenin from the nanoparticles over time.
Materials:
-
Umbelliprenin-loaded nanoparticles
-
Dialysis membrane (with a molecular weight cut-off that retains the nanoparticles but allows free drug to pass, e.g., 10 kDa)
-
Phosphate Buffered Saline (PBS), pH 7.4 (and pH 5.5 to simulate tumor microenvironment)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Place a known amount of the umbelliprenin-loaded nanoparticle suspension into a dialysis bag.
-
Seal the dialysis bag and immerse it in a larger volume of release medium (e.g., 50 mL of PBS) in a beaker.
-
Place the beaker in a shaking incubator at 37°C.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of umbelliprenin in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 4: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol determines the effect of umbelliprenin formulations on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, colon cancer cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Free umbelliprenin (as a control)
-
Umbelliprenin-loaded nanoparticles
-
Blank nanoparticles (without drug)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of free umbelliprenin, umbelliprenin-loaded nanoparticles, and blank nanoparticles in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for a desired period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.
Umbelliprenin Signaling Pathways in Cancer
Umbelliprenin exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and metastasis.
1. Wnt/β-catenin Pathway: Umbelliprenin has been shown to inhibit the Wnt/β-catenin signaling pathway.[8] By preventing the accumulation of β-catenin in the nucleus, it downregulates the transcription of target genes that promote tumor growth.
2. NF-κB Pathway: The NF-κB pathway is a critical regulator of inflammation and cell survival. Umbelliprenin can suppress the activation of NF-κB, leading to decreased expression of pro-inflammatory and anti-apoptotic genes.[8][9]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Impact of umbelliprenin-containing niosome nanoparticles on VEGF-A and CTGF genes expression in retinal pigment epithelium cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nanoencapsulation for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 5. Coumarin-Encapsulated Solid Lipid Nanoparticles as an Effective Therapy against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site-Specific Evaluation of Bioactive Coumarin-Loaded Dendrimer G4 Nanoparticles against Methicillin Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Umbelliprenin-Loaded Liposomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring prenylated coumarin, has demonstrated significant potential as an anticancer agent. However, its poor aqueous solubility limits its bioavailability and therapeutic efficacy.[1][2] Encapsulating Umbelliprenin within liposomal nanocarriers presents a promising strategy to overcome this limitation, enhancing its delivery to tumor cells and improving its cytotoxic effects.[2][3] These application notes provide a detailed protocol for the preparation and characterization of Umbelliprenin-loaded liposomes.
Data Summary
The following tables summarize key quantitative data from studies on Umbelliprenin-loaded liposomes, providing a comparative overview of their physicochemical properties and cytotoxic activity.
Table 1: Physicochemical Characteristics of Umbelliprenin-Loaded Liposomes
| Formulation | Lipid Composition | Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading Efficiency (%) | Reference |
| UMB-Lipo 1 | DSPC, DSPG, Cholesterol (1:1:0.42 molar ratio) | Thin-film hydration & Extrusion | ~150 | Not Reported | Not Reported | 76.2 ± 8.4 (for 0.05 molar ratio of UMB) | Not Reported | [2] |
| UMB-Lipo 2 | DSPC, DSPG, Cholesterol (1:1:0.42 molar ratio) | Thin-film hydration & Extrusion | Not Reported | Not Reported | Not Reported | 73.9 ± 7.6 (for 0.1 molar ratio of UMB) | Not Reported | [2] |
| nLUB | Phosphatidylcholine, Cholesterol, PEG, UB (2:1:0.1:0.5 molar ratio) | Thin-film hydration & Sonication | 116 ± 3.2 | Not Reported | Negative | 78 ± 2.2 | 21.3 ± 0.16 | [4][5] |
DSPC: Distearoylphosphatidylcholine, DSPG: Distearoylphosphatidylglycerol, PEG: Polyethylene glycol, UMB: Umbelliprenin, nLUB: Nanoliposomal Umbelliprenin
Table 2: In Vitro Cytotoxicity of Umbelliprenin and Umbelliprenin-Loaded Liposomes (IC50 Values)
| Cell Line | Formulation | Incubation Time (h) | IC50 (µg/mL) | Reference |
| 4T1 (Mouse Mammary Carcinoma) | Free Umbelliprenin in DMSO | 24 | 30.92 | [1][3] |
| 48 | 30.64 | [1][3] | ||
| 72 | 62.23 | [1][3] | ||
| Nanoliposomal Umbelliprenin | 24 | 5.8 | [1][3] | |
| 48 | 5.0 | [1][3] | ||
| 72 | 3.5 | [1][3] | ||
| A375 (Human Melanoma) | Free Umbelliprenin in DMSO | 48 | Not specified, but higher than liposomal form | [2] |
| Liposomal Umbelliprenin | 48 | Not specified, but lower than free form | [2] |
Experimental Protocols
Preparation of Umbelliprenin-Loaded Liposomes by Thin-Film Hydration
This protocol describes the preparation of Umbelliprenin-loaded liposomes using the thin-film hydration method, followed by sonication and extrusion for size reduction and homogenization.[2][5]
Materials:
-
Umbelliprenin
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
DSPG (1,2-distearoyl-sn-glycero-3-phospho-(1'-rac-glycerol))
-
Cholesterol
-
Chloroform
-
Methanol
-
HEPES buffer (pH 7.0) or Phosphate Buffered Saline (PBS, pH 7.4)
-
Rotary evaporator
-
Probe sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution: Dissolve Umbelliprenin and lipids (e.g., DSPC, DSPG, and cholesterol in a desired molar ratio) in a mixture of chloroform and methanol (e.g., 2:1 v/v) in a round-bottom flask.
-
Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvents under reduced pressure at a temperature above the lipid phase transition temperature (e.g., 50-60°C) until a thin, uniform lipid film is formed on the inner wall of the flask.
-
Film Drying: Further dry the lipid film under a stream of nitrogen gas to remove any residual organic solvent.
-
Hydration: Hydrate the lipid film with a pre-warmed aqueous buffer (e.g., HEPES or PBS) by rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This results in the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Sonication): To reduce the size of the MLVs, sonicate the liposomal suspension using a probe sonicator. The sonication time and power should be optimized to achieve the desired particle size.
-
Size Reduction (Extrusion): For a more uniform size distribution, extrude the liposomal suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder. Repeat the extrusion process 10-15 times.[2]
-
Purification: To remove the unencapsulated Umbelliprenin, the liposomal suspension can be purified by methods such as dialysis or gel filtration chromatography.
-
Storage: Store the prepared Umbelliprenin-loaded liposomes at 4°C.
Characterization of Umbelliprenin-Loaded Liposomes
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI of the liposomes in suspension. The zeta potential, a measure of the surface charge, is determined by electrophoretic light scattering.
Instrument: Zetasizer or a similar instrument.
Procedure:
-
Dilute the liposomal suspension with deionized water to an appropriate concentration.[2]
-
Transfer the diluted sample to a cuvette.
-
Measure the particle size, PDI, and zeta potential at a constant temperature (e.g., 25°C).
-
Perform the measurements in triplicate and report the mean ± standard deviation.
Principle: The amount of Umbelliprenin encapsulated within the liposomes is determined by separating the unencapsulated drug from the liposomal formulation and then quantifying the drug in both fractions.
Procedure:
-
Separation of Free Drug: Separate the unencapsulated Umbelliprenin from the liposomal suspension using a method like dialysis against a suitable buffer or ultracentrifugation.[5]
-
Quantification of Encapsulated Drug:
-
Disrupt the liposomes by adding a suitable solvent (e.g., methanol) to release the encapsulated Umbelliprenin.
-
Quantify the concentration of Umbelliprenin in the disrupted liposome solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
-
Calculation:
Principle: TEM provides direct visualization of the liposomes, allowing for the assessment of their size, shape, and lamellarity.
Procedure:
-
Place a drop of the diluted liposomal suspension onto a carbon-coated copper grid.
-
Negatively stain the sample with a solution of phosphotungstic acid or uranyl acetate.
-
Allow the grid to air dry.
-
Examine the grid under a transmission electron microscope.
In Vitro Drug Release Study
Principle: The release of Umbelliprenin from the liposomes is monitored over time in a simulated physiological environment using the dialysis method.[5]
Procedure:
-
Place a known amount of the Umbelliprenin-loaded liposome suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor microenvironments, respectively) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Quantify the concentration of Umbelliprenin in the collected samples using HPLC.
-
Plot the cumulative percentage of drug released versus time.
In Vitro Cytotoxicity Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Procedure:
-
Seed cancer cells (e.g., 4T1 or A375) in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubate for 24 hours.[6]
-
Treat the cells with various concentrations of free Umbelliprenin, Umbelliprenin-loaded liposomes, and empty liposomes (as a control). Include untreated cells as a negative control.
-
Incubate the plates for different time periods (e.g., 24, 48, and 72 hours).[3]
-
After incubation, add MTT solution to each well and incubate for an additional 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizations
Caption: Workflow for the preparation and evaluation of Umbelliprenin-loaded liposomes.
Caption: Umbelliprenin inhibits the PI3K/Akt/ERK signaling pathway to reduce cancer cell proliferation and angiogenesis.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating cytotoxic effect of nanoliposomes encapsulated with umbelliprenin on 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umbelliferone loaded PEGylated liposomes: preparation, characterization and its mitigatory effects on Dalton's ascites lymphoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliferone loaded PEGylated liposomes: preparation, characterization and its mitigatory effects on Dalton’s ascites lymphoma development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Umbelliprenin in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliprenin, a naturally occurring sesquiterpene coumarin found in plants of the Ferula genus, has demonstrated significant anti-inflammatory and immunomodulatory properties in various preclinical research models.[1][2][3] These characteristics position Umbelliprenin as a compelling compound for investigation in the development of novel therapeutics for inflammatory and autoimmune diseases.[1][4] This document provides detailed application notes on the use of Umbelliprenin in anti-inflammatory research, complete with experimental protocols and a summary of key quantitative data.
Mechanism of Action
Umbelliprenin exerts its anti-inflammatory effects through the modulation of key signaling pathways and the production of inflammatory mediators. In vitro studies have shown that Umbelliprenin can suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[1][4] This suppression is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1][4] The transcription factor NF-κB, a critical regulator of inflammatory gene expression, is a putative target in the mechanism of action of Umbelliprenin.[1]
Furthermore, Umbelliprenin has been shown to modulate the immune response by influencing cytokine production. It preferentially induces the secretion of the Th2 cytokine Interleukin-4 (IL-4) while suppressing the Th1 cytokine Interferon-gamma (IFN-γ).[1][2][4] In vivo studies in C57/BL6 mice have confirmed its ability to induce anti-inflammatory responses by promoting a Th2-dominant cytokine profile.[2][5][6]
Data Presentation
The following tables summarize the quantitative data from key studies on the anti-inflammatory effects of Umbelliprenin.
Table 1: Effect of Umbelliprenin on Nitric Oxide (NO) Production in LPS-Stimulated Peritoneal Macrophages
| Umbelliprenin Concentration (µM) | NO Production (µM) | % Inhibition |
| 0 (LPS + IFNγ only) | 27.6 (± 0.1) | - |
| 5 | Not significantly different from control | - |
| 10 | Significantly inhibited | Data not quantified in snippet |
| 15 | Significantly inhibited | Data not quantified in snippet |
| 30 | Significantly inhibited | Data not quantified in snippet |
Data extracted from in vitro studies on murine peritoneal macrophages stimulated with LPS and IFNγ.[7]
Table 2: Effect of Umbelliprenin on Cytokine Secretion
| Model System | Treatment | IFN-γ Levels | IL-4 Levels | IL-10 Levels |
| PHA-stimulated murine splenocytes | Umbelliprenin | Suppressed | Induced | Not Reported |
| C57/BL6 mice (in vivo) | Umbelliprenin (2.5 mg/200 µl IP) | Significantly increased in sera | Significantly increased in sera (28-fold) | Significantly increased in splenocyte cultures |
Data from in vitro studies on murine splenocytes and in vivo studies in C57/BL6 mice.[1][2][4]
Table 3: In Vivo Anti-inflammatory Activity of Umbelliprenin
| Animal Model | Assay | Umbelliprenin Treatment | Result |
| Carrageenan-induced rat paw edema | Paw edema inhibition | Not specified | 39% inhibition |
Data from an in vivo study assessing the anti-inflammatory effect of Umbelliprenin.[8]
Experimental Protocols
In Vitro Anti-inflammatory Assay in Macrophages
This protocol details the methodology to assess the anti-inflammatory effects of Umbelliprenin on primary murine peritoneal macrophages.
a. Isolation of Peritoneal Macrophages:
-
Elicit macrophages from BALB/c mice by intraperitoneal injection of 3 ml of 3% thioglycollate broth.
-
Three days later, sacrifice the mice by cervical dislocation.
-
Harvest peritoneal exudate cells by washing the peritoneal cavity with 5-10 ml of sterile, ice-cold RPMI-1640 medium.
-
Centrifuge the cell suspension at 400 x g for 10 minutes at 4°C.
-
Resuspend the cell pellet in RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Plate the cells in a 96-well plate at a density of 1 x 10^6 cells/well and incubate for 2-3 hours at 37°C in a 5% CO2 incubator to allow for macrophage adherence.
-
Wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.
b. Umbelliprenin Treatment and Stimulation:
-
Prepare stock solutions of Umbelliprenin in dimethyl sulfoxide (DMSO).
-
Dilute the Umbelliprenin stock solution in culture medium to achieve final concentrations ranging from 5 to 30 µM. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the Umbelliprenin-containing medium to the adherent macrophages.
-
Concurrently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/ml) and Interferon-gamma (IFN-γ) (e.g., 10 ng/ml) to induce an inflammatory response. Include appropriate controls (untreated cells, cells with LPS/IFN-γ only, and vehicle control).
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
c. Measurement of Nitric Oxide (NO) Production (Griess Assay):
-
After incubation, collect the cell culture supernatants.
-
Add 100 µl of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to 100 µl of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite.
d. Measurement of Prostaglandin E2 (PGE2) Production (ELISA):
-
Use a commercial ELISA kit for PGE2 quantification.
-
Follow the manufacturer's instructions to measure the PGE2 concentration in the collected cell culture supernatants.
e. Western Blot Analysis for iNOS and COX-2:
-
After treatment, lyse the adherent macrophages in RIPA buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Immunomodulatory Assay in Splenocytes
This protocol outlines the procedure to evaluate the effect of Umbelliprenin on splenocyte proliferation and cytokine production.
a. Isolation of Splenocytes:
-
Aseptically remove the spleen from a euthanized mouse.
-
Mechanically dissociate the spleen in RPMI-1640 medium to obtain a single-cell suspension.
-
Pass the cell suspension through a 70 µm cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with RPMI-1640 and resuspend in complete medium.
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion.
b. Splenocyte Proliferation Assay (MTT Assay):
-
Seed splenocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Treat the cells with various concentrations of Umbelliprenin (e.g., 0.5-15 µM).
-
Stimulate the cells with a mitogen such as Phytohaemagglutinin (PHA) (e.g., 5 µg/ml). Include appropriate controls.
-
Incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for another 4 hours.
-
Centrifuge the plate, discard the supernatant, and add 150 µl of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
c. Cytokine Production Assay (ELISA):
-
Seed splenocytes in a 24-well plate at a density of 1 x 10^6 cells/well.
-
Treat with Umbelliprenin and stimulate with PHA as described above.
-
After 72 hours of incubation, collect the culture supernatants.
-
Measure the concentrations of IFN-γ and IL-4 in the supernatants using specific ELISA kits according to the manufacturer's protocols.
Visualizations
Signaling Pathway of Umbelliprenin's Anti-inflammatory Action
Caption: Umbelliprenin inhibits the NF-κB signaling pathway.
Experimental Workflow for In Vitro Anti-inflammatory Assessment
Caption: Workflow for macrophage-based anti-inflammatory assays.
Logical Relationship of Umbelliprenin's Immunomodulatory Effects
Caption: Umbelliprenin shifts the Th1/Th2 immune balance.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro anti-inflammatory and immunomodulatory properties of umbelliprenin and methyl galbanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Umbelliprenin Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with umbelliprenin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for umbelliprenin in in vivo studies?
A starting dose for umbelliprenin can vary depending on the animal model and the disease being studied. Based on published literature, a common starting point for in vivo studies in mice is in the range of 10-20 mg/kg. For instance, in a gastric cancer rat model, doses of 10 mg/kg and 20 mg/kg have been used, showing a dose-dependent inhibition of tumor growth.[1] Another study in a colorectal cancer mouse model utilized a daily intraperitoneal injection of 12.5 mg/kg. For anti-inflammatory studies in mice, a dose of 2.5 mg/200 µl administered intraperitoneally has been reported.[2] It is crucial to perform a dose-range finding study to determine the optimal dose for your specific experimental conditions.
Q2: How can I improve the solubility of umbelliprenin for in vivo administration?
Umbelliprenin is a lipophilic compound with low aqueous solubility, which can present a challenge for in vivo dosing.[1] To overcome this, several strategies can be employed:
-
Co-solvents: Umbelliprenin can be dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) and then further diluted with a vehicle like corn oil.[3] Other options include Polyethylene Glycol 400 (PEG400).
-
Surfactants: Formulations with surfactants like Tween 80 can help to create a stable suspension. A combination of 0.25% Tween 80 and 0.5% Carboxymethyl cellulose has been suggested.[3]
-
Nanoliposomes: Encapsulating umbelliprenin in nanoliposomes can enhance its solubility and bioavailability.[1]
-
Suspensions: Umbelliprenin can be suspended in vehicles like 0.5% Carboxymethyl cellulose (CMC) in water.[3]
It is essential to test the stability of your chosen formulation to ensure umbelliprenin does not precipitate out of solution before or after administration.
Q3: What are the common administration routes for umbelliprenin in animal models?
The most commonly reported routes of administration for umbelliprenin in in vivo studies are:
-
Intraperitoneal (IP) injection: This route is frequently used in mouse models for cancer and inflammation studies.[2]
-
Oral gavage: Oral administration is another viable route, particularly for studies investigating systemic effects.[3]
The choice of administration route will depend on the experimental design, the target tissue, and the desired pharmacokinetic profile.
Q4: What is known about the in vivo toxicity of umbelliprenin?
Troubleshooting Guides
Issue: Precipitation of Umbelliprenin in Dosing Solution
Possible Causes and Solutions:
| Cause | Solution |
| Low Solubility | Umbelliprenin is hydrophobic. Increase the concentration of the co-solvent (e.g., DMSO, PEG400) or surfactant (e.g., Tween 80) in your vehicle.[3] Experiment with different vehicle compositions to find the optimal balance for solubility and tolerability. |
| Incorrect Vehicle pH | The pH of the vehicle can affect the solubility of a compound. Although umbelliprenin is neutral, extreme pH values should be avoided. Ensure your vehicle has a physiologically compatible pH. |
| Temperature Changes | A decrease in temperature can cause a dissolved compound to precipitate. Prepare and store your dosing solutions at a consistent, appropriate temperature. Gentle warming and sonication may help redissolve the compound, but stability at room and body temperature should be confirmed. |
| Improper Mixing | Ensure the compound is fully dissolved or homogeneously suspended. Use a vortex mixer or sonicator to aid in dissolution and create a uniform suspension. |
Issue: Inconsistent Efficacy or High Variability in In Vivo Results
Possible Causes and Solutions:
| Cause | Solution |
| Suboptimal Dosage | The dose may be too low to elicit a significant effect or too high, leading to off-target effects. Conduct a thorough dose-response study to identify the optimal therapeutic window. |
| Poor Bioavailability | Due to its low solubility, oral bioavailability may be limited. Consider using a different administration route (e.g., IP injection) or a formulation designed to enhance absorption, such as a self-emulsifying drug delivery system (SEDDS) or nanoparticle encapsulation.[1] |
| Instability of Formulation | The umbelliprenin formulation may not be stable, leading to inconsistent dosing. Prepare fresh dosing solutions for each experiment and verify their stability over the intended period of use. |
| Animal Strain and Model Differences | The response to umbelliprenin can vary between different animal strains and disease models. Ensure you are using a well-characterized and appropriate model for your study. |
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of Umbelliprenin
| Animal Model | Disease/Condition | Dosage | Administration Route | Reference |
| Rat | Gastric Cancer | 10 mg/kg, 20 mg/kg | Not Specified | [1] |
| Mouse (BALB/c) | Breast Cancer | Not specified | Not specified | [1] |
| Mouse (C57/BL6) | Anti-inflammatory | 2.5 mg/200 µl | Intraperitoneal (IP) | [2] |
| Mouse (BALB/c) | Colorectal Cancer | 12.5 mg/kg daily | Intraperitoneal (IP) | [2] |
Table 2: In Vitro Cytotoxicity of Umbelliprenin (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AGS | Gastric Cancer | 11.74 | [1] |
| BGC-823 | Gastric Cancer | 24.62 | [1] |
| MCF-7 | Breast Cancer | 30-75 | [1] |
| QU-DB | Large Cell Lung Cancer | 47 ± 5.3 | [6] |
| A549 | Lung Adenocarcinoma | 52 ± 1.97 | [6] |
| CT26 | Colorectal Cancer | 51.4 - 56.37 (µg/mL) | [7] |
Experimental Protocols
Protocol 1: Preparation and Administration of Umbelliprenin via Intraperitoneal (IP) Injection in Mice
-
Preparation of Dosing Solution (Example):
-
To prepare a 10 mg/mL stock solution, dissolve 10 mg of umbelliprenin in 1 mL of DMSO.
-
For a final dosing concentration of 1 mg/mL, dilute the stock solution 1:10 in corn oil (e.g., 100 µL of stock solution in 900 µL of corn oil).
-
Vortex thoroughly to ensure a uniform suspension. Prepare fresh on the day of dosing.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse by the scruff of the neck to expose the abdomen.
-
-
Injection Procedure:
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 10-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Slowly inject the umbelliprenin suspension. The recommended injection volume for a mouse is typically up to 0.5 mL.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Preparation and Administration of Umbelliprenin via Oral Gavage in Mice
-
Preparation of Dosing Suspension (Example):
-
To prepare a 5 mg/mL suspension in 0.5% CMC, first prepare the 0.5% CMC vehicle by dissolving 50 mg of sodium carboxymethyl cellulose in 10 mL of sterile water.
-
Weigh 50 mg of umbelliprenin and suspend it in 10 mL of the 0.5% CMC vehicle.
-
Vortex and sonicate until a homogenous suspension is achieved.
-
-
Animal Handling and Restraint:
-
Gently restrain the mouse and hold it in a vertical position.
-
-
Gavage Procedure:
-
Measure the appropriate length of the gavage needle (from the tip of the mouse's nose to the last rib).
-
Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach. Do not force the needle.
-
Administer the umbelliprenin suspension slowly. The maximum recommended gavage volume for a mouse is 10 mL/kg.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Signaling Pathways and Experimental Workflows
Caption: Umbelliprenin's inhibitory effects on key signaling pathways.
Caption: A general workflow for in vivo dose optimization of umbelliprenin.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. In Vivo Assay Guidelines - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
Troubleshooting Umbelliprenin Precipitation in Cell Culture Media: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of Umbelliprenin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: Why is my Umbelliprenin precipitating out of the cell culture medium?
A1: Umbelliprenin is a lipophilic and hydrophobic compound, meaning it has poor solubility in aqueous solutions like cell culture media.[1][2] Precipitation typically occurs when a concentrated stock solution of Umbelliprenin, usually dissolved in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into the aqueous environment of the culture medium.[3][4] This change in solvent composition reduces the solubility of Umbelliprenin, causing it to form visible precipitates.
Q2: What is the recommended solvent for preparing Umbelliprenin stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of Umbelliprenin for in vitro studies.[3][5][6] It is crucial to prepare a high-concentration stock solution in DMSO to minimize the final volume of DMSO added to the cell culture medium.
Q3: What is the maximum permissible concentration of DMSO in the final cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v), and ideally at or below 0.1%.[3][7] The tolerance to DMSO can vary between different cell lines, so it is advisable to perform a vehicle control experiment to assess the effect of the solvent on your specific cells.
Q4: Can I dissolve Umbelliprenin directly in the cell culture medium?
A4: Directly dissolving Umbelliprenin in cell culture medium is generally not recommended due to its poor aqueous solubility.[2] Attempting to do so will likely result in incomplete dissolution and the formation of precipitates.
Q5: How can I prevent Umbelliprenin from precipitating during its addition to the medium?
A5: To minimize precipitation, the DMSO stock solution of Umbelliprenin should be added to the pre-warmed cell culture medium drop by drop while gently swirling or vortexing the medium.[4] This gradual addition helps to disperse the compound more effectively and can prevent localized high concentrations that lead to precipitation.
Troubleshooting Guide
Issue 1: Visible precipitate forms immediately upon adding Umbelliprenin stock to the medium.
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Cause: The concentration of Umbelliprenin in the final medium exceeds its solubility limit, or the addition method is too rapid.
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Solution:
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Decrease the final concentration of Umbelliprenin: If your experimental design allows, try using a lower final concentration.
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Optimize the addition process: Add the DMSO stock solution very slowly (drop-wise) to the vortexing or swirling culture medium. This facilitates rapid mixing and dispersion.
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Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the Umbelliprenin stock.
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Increase the volume of the medium: Adding the stock to a larger volume of medium can aid in dispersion.
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Issue 2: The medium becomes cloudy or hazy after adding Umbelliprenin.
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Cause: Formation of a fine, colloidal suspension of Umbelliprenin that may not be immediately visible as distinct particles. This can still impact the effective concentration of the compound available to the cells.
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Solution:
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Filter the final medium: After adding Umbelliprenin, you can try filtering the medium through a 0.22 µm sterile filter. However, be aware that this may remove some of the precipitated or aggregated compound, thereby reducing the actual final concentration.
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Sonication: Briefly sonicating the medium after the addition of Umbelliprenin may help to break down larger aggregates and improve dispersion. Use a bath sonicator to avoid excessive heating.[8]
-
Issue 3: Inconsistent experimental results with Umbelliprenin treatment.
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Cause: Inconsistent dosing due to precipitation. If the compound is not fully dissolved, the actual concentration exposed to the cells will vary between experiments.
-
Solution:
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Prepare fresh dilutions for each experiment: Avoid storing diluted Umbelliprenin in aqueous solutions, as precipitation can occur over time.
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Visually inspect the medium: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness.
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Establish a consistent protocol: Follow a standardized and validated protocol for preparing and adding Umbelliprenin to the culture medium for all experiments.
-
Data Presentation
Table 1: Reported IC50 Values of Umbelliprenin in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| SKBR-3 | Breast Cancer | Not Specified | 103.9 | |
| MDA-MB-231 | Breast Cancer | Not Specified | IC10 = 20 | [9] |
| 4T1 | Breast Cancer | 24 | ~87.7 | [5][6] |
| 4T1 | Breast Cancer | 48 | ~67.0 | [5][6] |
| 4T1 | Breast Cancer | 72 | ~194.8 | [5][6] |
| HT29 | Colon Cancer | 72 | ~101.3 | [6] |
| CT26 | Colon Cancer | 48 | ~145.2 | [6] |
| A172 | Glioblastoma | 24 | ~141.7 | [6] |
| AGS | Gastric Cancer | Not Specified | 48.81 | [7] |
Note: IC50 values were converted from µg/ml to µM using a molecular weight of 366.4 g/mol for Umbelliprenin where necessary.
Experimental Protocols
Protocol 1: Preparation of Umbelliprenin Stock Solution
-
Materials:
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Umbelliprenin powder
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Dimethyl sulfoxide (DMSO), sterile
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required amount of Umbelliprenin powder to prepare a stock solution of a desired concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Weigh the Umbelliprenin powder in a sterile microcentrifuge tube.
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Add the calculated volume of sterile DMSO to the tube.
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Vortex the tube until the Umbelliprenin is completely dissolved. A brief warming in a 37°C water bath may aid dissolution.
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Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
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Store the stock solution at -20°C or -80°C, protected from light.
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Protocol 2: Dilution of Umbelliprenin into Cell Culture Medium
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Materials:
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Umbelliprenin stock solution (in DMSO)
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Complete cell culture medium, pre-warmed to 37°C
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Sterile conical tubes
-
-
Procedure:
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Thaw an aliquot of the Umbelliprenin stock solution at room temperature.
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In a sterile conical tube, add the required volume of pre-warmed complete cell culture medium.
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While gently vortexing or swirling the medium, add the calculated volume of the Umbelliprenin stock solution drop by drop.
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Ensure the final DMSO concentration is within the acceptable range for your cell line (e.g., ≤ 0.1%).
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Visually inspect the medium for any signs of precipitation.
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Use the freshly prepared Umbelliprenin-containing medium for your cell treatment immediately.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for Umbelliprenin precipitation.
Caption: Simplified signaling pathways affected by Umbelliprenin.
References
- 1. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sid.ir [sid.ir]
- 6. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
Optimizing incubation time for Umbelliprenin in vitro assays
Welcome to the Technical Support Center for Umbelliprenin in vitro assays. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your experiments, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for assessing the cytotoxic effects of Umbelliprenin using a cell viability assay (e.g., MTT)?
A1: The optimal incubation time for assessing Umbelliprenin's cytotoxicity is highly dependent on the cell line and the experimental goals. Studies have shown that Umbelliprenin exhibits both time- and dose-dependent effects.[1][2][3] For many cancer cell lines, including 4T1 mouse mammary carcinoma, AGS, and BGC-823 gastric cancer cells, incubations are typically performed for 24, 48, and 72 hours to determine the IC50 value.[1][2] It is recommended to perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most effective time point for your specific cell line.[4] For instance, in 4T1 cells, the IC50 of nanoliposomal Umbelliprenin was lowest after 72 hours of incubation.[2]
Q2: How long should I incubate cells with Umbelliprenin to observe apoptosis?
A2: The induction of apoptosis by Umbelliprenin occurs over a range of time points. In Jurkat T-CLL cells, changes in the levels of pro-apoptotic and anti-apoptotic proteins can be detected in as little as 3 hours, with effects extending to 16 hours.[5] For Annexin V/PI staining, a common method to detect apoptosis, incubation times of 48 hours have been used effectively for lung cancer cell lines like QU-DB and A549.[6] It is advisable to start with a 24 to 48-hour incubation period and optimize based on your specific cell model and the apoptosis markers being investigated.
Q3: What incubation period is necessary to detect changes in signaling pathways (e.g., Wnt, PI3K/Akt) after Umbelliprenin treatment?
A3: Detecting changes in signaling pathways often requires shorter incubation times compared to cell viability or apoptosis assays. However, the specific timing can vary. For the Wnt/β-catenin pathway in gastric cancer cells, protein expression changes were analyzed after a 24-hour treatment with Umbelliprenin.[1] In MDA-MB-231 breast cancer cells, the effects on the PI3K/Akt/ERK pathway were also evaluated, although the specific incubation time for the signaling analysis was not detailed in the abstract, the cytotoxicity was assessed at 24, 48, and 72 hours.[7] A time-course experiment (e.g., 6, 12, 24 hours) is recommended to capture the dynamic changes in protein phosphorylation and expression within these pathways.
Troubleshooting Guide
Problem 1: High variability in my MTT/viability assay results.
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Potential Cause 1: Sub-optimal Incubation Time. The effect of Umbelliprenin is time-dependent.[3] An incubation time that is too short may not yield a significant effect, while one that is too long may result in widespread cell death that masks dose-dependent effects.
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Potential Cause 2: Interference with MTT Reagent. Some natural compounds can interfere with the MTT reagent, leading to false-positive results.[8]
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Potential Cause 3: Cell Seeding Density. The initial number of cells plated can significantly influence the outcome of viability assays.
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Solution: Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the incubation period. Avoid both sparse and overly confluent cultures.
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Problem 2: I am not observing the expected induction of apoptosis.
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Potential Cause 1: Incorrect Time Point. Apoptosis is a dynamic process. Key events, such as caspase activation, occur within a specific time frame. In Jurkat cells, procaspase-3 levels first increased at 3 hours before decreasing as the active form, caspase-3, was produced.[5]
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Solution: Conduct a time-course experiment, analyzing samples at multiple time points (e.g., 3, 6, 12, 24, 48 hours) to capture early and late apoptotic events.
-
-
Potential Cause 2: Cell Line Resistance. Different cell lines exhibit varying sensitivity to Umbelliprenin. Some may be more resistant to its apoptotic effects.[4][6]
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Solution: Increase the concentration of Umbelliprenin used. Confirm that your positive control for apoptosis is working as expected. It's also important to note that Umbelliprenin can induce other forms of cell death or anti-proliferative effects, such as cell cycle arrest.
-
Data Presentation
Table 1: IC50 Values of Umbelliprenin in Various Cancer Cell Lines at Different Incubation Times.
| Cell Line | Assay Type | Incubation Time (hours) | IC50 Concentration | Reference |
|---|---|---|---|---|
| AGS (Gastric Cancer) | SRB | Not Specified | 6, 12, 24 µM (concentrations used) | [10] |
| BGC-823 (Gastric Cancer) | SRB | Not Specified | 12.5, 25, 50 µM (concentrations used) | [10] |
| MDA-MB-231 (Breast Cancer) | MTT | Not Specified | IC10: 20 µM, IC5: 10 µM | [7] |
| 4T1 (Mouse Mammary Carcinoma) | MTT | 24 | 30.92 µg/mL | [2] |
| 4T1 (Mouse Mammary Carcinoma) | MTT | 48 | 30.64 µg/mL | [2] |
| 4T1 (Mouse Mammary Carcinoma) | MTT | 72 | 62.23 µg/mL | [2] |
| 4T1 (Nanoliposomal UMB) | MTT | 24 | 5.8 µg/mL | [2] |
| 4T1 (Nanoliposomal UMB) | MTT | 48 | 5.0 µg/mL | [2] |
| 4T1 (Nanoliposomal UMB) | MTT | 72 | 3.5 µg/mL | [2] |
| QU-DB (Lung Cancer) | MTT | 48 | 50 µM (IC50 used for apoptosis assay) |[6] |
Table 2: Time-Dependent Effects of Umbelliprenin on Apoptosis-Related Proteins in Jurkat T-CLL Cells.
| Protein | Incubation Time | Observed Effect | Reference |
|---|---|---|---|
| Bcl-2 | 3 hours | Increased levels | [5] |
| Bcl-2 | > 3 hours | Reduced levels | [5] |
| Procaspase-3 | 3 hours | Significant increase | [5] |
| Procaspase-3 | 3 to 16 hours | Decreased levels (activation to caspase-3) |[5] |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
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Cell Seeding: Plate cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Treatment: Treat cells with various concentrations of Umbelliprenin (e.g., 3, 6, 12, 25, 50, 100 µg/mL) and a vehicle control (e.g., DMSO).[2]
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, and 72 hours).[2][4]
-
Add MTT Reagent: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[2]
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Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[11]
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
2. Apoptosis Detection using Annexin V/PI Staining
-
Cell Culture and Treatment: Seed cells in a 6-well plate. Once they reach the desired confluency, treat with Umbelliprenin at the IC50 concentration (determined from viability assays) and a control for a specified time (e.g., 48 hours).[6]
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Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
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Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
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Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]
3. Western Blot Analysis of Signaling Proteins
-
Treatment and Lysis: Culture cells to 70-80% confluency and treat with Umbelliprenin for the desired time (e.g., 24 hours).[1] After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with the primary antibody specific to the target protein (e.g., β-catenin, Akt, p-Akt, ERK) overnight at 4°C.[1][7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Workflow for optimizing Umbelliprenin incubation time.
Caption: Umbelliprenin activates intrinsic and extrinsic apoptosis.[5][13]
Caption: Umbelliprenin inhibits the PI3K/Akt/ERK signaling cascade.[7]
Caption: Umbelliprenin disturbs the Wnt/β-catenin signaling pathway.[1][10]
References
- 1. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating cytotoxic effect of nanoliposomes encapsulated with umbelliprenin on 4T1 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Umbelliprenin is cytotoxic against QU-DB large cell lung cancer cell line but anti-proliferative against A549 adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 8. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Umbelliprenin isolated from Ferula sinkiangensis inhibits tumor growth and migration through the disturbance of Wnt signaling pathway in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Umbelliprenin Induces Apoptosis in CLL Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Umbelliprenin Clinical Translation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the clinical translation of Umbelliprenin.
I. Frequently Asked Questions (FAQs)
Q1: What is Umbelliprenin and what are its potential therapeutic applications?
A1: Umbelliprenin (7-transfarnesyloxy coumarin) is a naturally occurring sesquiterpene coumarin found in plants of the Ferula species.[1][2] It has demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antileishmanial effects.[3][4][5] Its potential as a cancer chemopreventive agent is a primary focus of current research.[6]
Q2: What are the major hurdles in the clinical translation of Umbelliprenin?
A2: The primary challenges hindering the clinical development of Umbelliprenin are its low aqueous solubility and poor bioavailability.[1][7] These factors can lead to suboptimal drug exposure at the target site and variability in experimental results.[1] Additionally, its stability under certain conditions, such as light exposure, needs to be carefully managed.[6]
Q3: How can the solubility and bioavailability of Umbelliprenin be improved?
A3: Several strategies are being explored to enhance the solubility and bioavailability of Umbelliprenin. These include:
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Nano-encapsulation: Formulating Umbelliprenin into nanoliposomes or other nanoparticles can improve its solubility in cellular fluid and enhance its bioavailability.[1][7]
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Complexation with cyclodextrins: The use of cyclodextrins has been shown to significantly increase the aqueous solubility of Umbelliprenin.[8]
Q4: What are the known molecular targets and signaling pathways of Umbelliprenin?
A4: Umbelliprenin has been shown to modulate multiple signaling pathways involved in cancer progression. It can inhibit the PI3K/Akt/ERK signaling pathway, which is crucial for cell proliferation, angiogenesis, and metastasis.[9][10] It also affects the NF-κB and Wnt signaling pathways and can induce apoptosis through both intrinsic and extrinsic pathways.[3][5]
II. Troubleshooting Guides
This section provides practical solutions to specific issues that may arise during experiments with Umbelliprenin.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or inconsistent cytotoxic effects in in vitro assays (e.g., MTT assay) | 1. Poor solubility of Umbelliprenin in culture media: Umbelliprenin is hydrophobic and may precipitate out of aqueous solutions.[11] 2. Inadequate cellular uptake: The low bioavailability of the free compound may limit its entry into cells.[1] 3. Degradation of Umbelliprenin: The compound may be sensitive to light or other experimental conditions.[6] | 1. Optimize Solubilization: Dissolve Umbelliprenin in a minimal amount of a suitable solvent like DMSO before adding it to the culture medium.[11] Ensure the final DMSO concentration is non-toxic to the cells. Alternatively, consider using a formulation with enhanced solubility, such as liposomal Umbelliprenin or a cyclodextrin complex.[7][8] 2. Enhance Bioavailability: Utilize a drug delivery system like nanoliposomes to improve cellular uptake.[1] 3. Ensure Stability: Protect Umbelliprenin solutions from light and store them under appropriate conditions as determined by stability studies.[6] |
| High variability in in vivo animal study results | 1. Poor and variable oral bioavailability: The low aqueous solubility of Umbelliprenin can lead to inconsistent absorption from the gastrointestinal tract.[1] 2. Inappropriate vehicle for administration: The choice of vehicle can significantly impact the absorption and distribution of the compound. 3. Metabolic instability: The compound may be rapidly metabolized in vivo. | 1. Improve Formulation: Use a bioavailability-enhancing formulation, such as a self-emulsifying drug delivery system (SEDDS) or a nanoparticle-based formulation.[12] 2. Select an Appropriate Vehicle: For non-invasive administration, consider dissolving Umbelliprenin in a suitable lipid-based carrier like olive oil.[13] 3. Conduct Pharmacokinetic Studies: Perform detailed preclinical pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of Umbelliprenin to optimize dosing regimens.[1] |
| Difficulty in achieving target engagement in preclinical models | 1. Insufficient drug concentration at the target site: This is a direct consequence of low bioavailability and potential rapid metabolism. 2. Lack of validated pharmacodynamic biomarkers: Without reliable biomarkers, it is difficult to assess whether Umbelliprenin is hitting its intended molecular targets in vivo.[14] | 1. Dose Escalation and Formulation Optimization: Conduct dose-escalation studies with improved formulations to achieve therapeutic concentrations at the target tissue. 2. Develop and Validate Biomarkers: Identify and validate pharmacodynamic biomarkers to measure the biological activity of Umbelliprenin in preclinical models. This could include measuring the phosphorylation status of proteins in the PI3K/Akt pathway or the expression of downstream target genes.[14] |
III. Data Presentation
Table 1: In Vitro Cytotoxicity of Umbelliprenin (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µg/mL) | Reference |
| HT29 | Colorectal Cancer | 72 | 37.1 ± 1.4 | [11] |
| CT26 | Colorectal Cancer | 48 | 53.2 ± 3.6 | [11] |
| MCF-7 | Breast Cancer | 24 | - | [11] |
| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 | [11] |
| 4T1 | Breast Cancer | 48 | 30.6 ± 2.6 | [11] |
| A172 | Glioma | 24 | 51.9 ± 6.7 | [11] |
| SKBR-3 | Breast Cancer | - | 103.9 µM | [10] |
| MDA-MB-231 | Breast Cancer | - | IC10: 20 µM, IC5: 10 µM | [9] |
Table 2: Solubility Enhancement of Umbelliprenin with Cyclodextrins
| Cyclodextrin Type | Concentration (% w/v) | Solubility Enhancement Effect | Reference |
| Mixture of HP-β-CD and HP-γ-CD | 20 | Most effective | [8] |
| HP-β-CD | 15 | - | [8] |
| SBE-β-CD | 10 | - | [8] |
IV. Experimental Protocols
1. MTT Assay for In Vitro Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HT29, CT26, MCF-7, 4T1, A172, GL26) into 96-well plates at a density of 5 x 10³ cells/well in 200 µL of complete medium.[11] Incubate at 37°C in a 5% CO₂ atmosphere for 24 hours.[11]
-
Treatment: Remove the medium and replace it with fresh complete medium containing different concentrations of Umbelliprenin (e.g., 3, 6, 12, 25, 50, 100, and 200 µg/mL).[11] Umbelliprenin should be first dissolved in a minimal amount of DMSO.[11] A control group with DMSO and complete medium should be included.[11]
-
Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C.[11]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 38°C.[15]
-
Formazan Solubilization: Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance of the samples with an ELISA reader at 540 nm.[15]
-
Data Analysis: Calculate the cell survival rate as a percentage of the control and determine the IC50 values.[11]
2. In Vivo Colorectal Cancer Mouse Model
-
Animal Model: Use 6 to 8-week-old BALB/c mice.[15]
-
Tumor Induction: Inject 1 x 10⁶ CT26 cells in 0.1 mL PBS subcutaneously into the lower flank of the mice.[16]
-
Treatment Groups: Divide the mice into different groups, including a tumor-bearing group treated with Umbelliprenin, a control group receiving the vehicle (e.g., liquid paraffin), and a normal saline group.[15]
-
Drug Administration: Administer Umbelliprenin (e.g., intraperitoneally) at a predetermined dose and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume at regular intervals.[16] Also, monitor the body weight of the mice.[16]
-
Endpoint and Analysis: At the end of the study, sacrifice the mice and collect tumor tissues and major organs (liver, lung, kidneys) for further analysis, such as immunohistochemistry for markers of angiogenesis (VEGF, CD31) and metastasis (MMP2, MMP9).[15]
V. Visualizations
References
- 1. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological properties and molecular targets of umbelliprenin--a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ViewArticleDetail [ijpronline.com]
- 9. Umbelliprenin Inhibited Angiogenesis and Metastasis of MDA-MB-231 Cell Line through Downregulation of CoCl2 / EGFMediated PI3K / AKT / ERK Signaling [mejc.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Promising Protocol for In Vivo Experiments with Betulin [mdpi.com]
- 14. New concepts and challenges in the clinical translation of cancer preventive therapies: the role of pharmacodynamic biomarkers - ecancer [ecancer.org]
- 15. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Effects of Umbelliprenin and Curcumin
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel anti-inflammatory agents, natural compounds have emerged as a promising frontier. Among these, Umbelliprenin, a sesquiterpene coumarin, and Curcumin, a polyphenol from turmeric, have garnered significant attention for their potent anti-inflammatory properties. This guide provides an objective comparison of their anti-inflammatory effects, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Introduction to the Compounds
Umbelliprenin is a natural prenylated coumarin found in various plants of the Apiaceae family, such as those from the Ferula genus. It has been traditionally used in medicine and is now being investigated for a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1]
Curcumin is the principal curcuminoid of the popular Indian spice turmeric (Curcuma longa).[2] Extensively studied for decades, curcumin is renowned for its anti-inflammatory, antioxidant, and anti-cancer properties, making it a focal point of numerous preclinical and clinical investigations.[3]
Mechanisms of Anti-Inflammatory Action
Both Umbelliprenin and Curcumin exert their anti-inflammatory effects by modulating key signaling pathways and inflammatory mediators. However, the specifics of their molecular interactions show both overlap and divergence.
Umbelliprenin's Anti-Inflammatory Pathways
Umbelliprenin's anti-inflammatory activity is attributed to its ability to suppress the production of pro-inflammatory mediators. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a reduction in nitric oxide (NO) and prostaglandin E2 (PGE2) production.[4] Furthermore, Umbelliprenin can modulate the immune response by influencing cytokine production, such as suppressing pro-inflammatory cytokines while in some contexts promoting anti-inflammatory ones.[5]
Curcumin's Anti-Inflammatory Pathways
Curcumin's anti-inflammatory mechanisms are more extensively characterized. A primary mode of action is the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[6][7] By inhibiting NF-κB, curcumin downregulates the expression of numerous pro-inflammatory genes, including those encoding for COX-2, iNOS, and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][8]
Quantitative Comparison of Anti-Inflammatory Effects
Direct comparative studies of Umbelliprenin and Curcumin under identical experimental conditions are scarce. The following tables summarize quantitative data from various independent studies. It is crucial to consider the different experimental models and conditions when interpreting these values.
Table 1: In Vitro Anti-Inflammatory Activity of Umbelliprenin
| Target/Assay | Cell Line/System | IC50 / Inhibition | Reference |
| Lipoxygenase Inhibition | Soybean Lipoxygenase | 0.0725 µM | [9] |
| iNOS Expression | Mouse Peritoneal Macrophages | Significant reduction | [4] |
| COX-2 Expression | Mouse Peritoneal Macrophages | Significant reduction | [4] |
| Nitric Oxide (NO) Production | Mouse Peritoneal Macrophages | Significant suppression | [4] |
| Prostaglandin E2 (PGE2) Production | Mouse Peritoneal Macrophages | Significant suppression | [4] |
| TNF-α Secretion | Murine Model of Chronic Inflammation | Significant reduction | [10] |
Table 2: In Vitro Anti-Inflammatory Activity of Curcumin
| Target/Assay | Cell Line/System | IC50 / Inhibition | Reference |
| NF-κB Inhibition | RAW264.7 Macrophages | ~18 µM | [6] |
| COX-2 Expression | HT-29 Human Colon Cancer Cells | Marked inhibition | [4] |
| Microsomal PGE2 Synthase-1 | A549 Lung Carcinoma Cells | 0.2 - 0.3 µM | |
| TNF-α Secretion | LPS-stimulated Macrophages | Dose-dependent reduction | |
| IL-6 Secretion | LPS-stimulated Macrophages | Dose-dependent reduction | |
| COX-1 Activity | In vitro assay | ~50% inhibition at 15 µM | [1] |
| COX-2 Activity | In vitro assay | ~50% inhibition at 15 µM | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
In Vitro Anti-Inflammatory Assay Workflow
Lipoxygenase Inhibition Assay (for Umbelliprenin)
-
Enzyme and Substrate Preparation : Soybean lipoxygenase is used as the enzyme. Linoleic acid serves as the substrate.
-
Reaction Mixture : The reaction is typically carried out in a phosphate buffer (pH 9.0).
-
Incubation : Umbelliprenin at various concentrations is pre-incubated with the enzyme solution.
-
Initiation of Reaction : The reaction is initiated by the addition of the substrate, linoleic acid.
-
Measurement : The formation of the conjugated diene product is monitored spectrophotometrically at 234 nm.
-
Calculation : The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.[9]
NF-κB Inhibition Assay (for Curcumin)
-
Cell Culture and Transfection : A suitable cell line (e.g., RAW264.7 macrophages) is cultured and may be stably transfected with an NF-κB-dependent reporter gene (e.g., luciferase).
-
Pre-treatment : Cells are pre-treated with varying concentrations of curcumin for a specified period.
-
Stimulation : Inflammation is induced by adding an agent like lipopolysaccharide (LPS).
-
Cell Lysis and Reporter Assay : After incubation, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured.
-
Data Analysis : The reduction in reporter gene activity in curcumin-treated cells compared to the stimulated control indicates the level of NF-κB inhibition. The IC50 value is calculated from the dose-response curve.[6]
Measurement of Nitric Oxide (NO) Production
-
Cell Culture and Treatment : Macrophages (e.g., RAW 264.7) are seeded in a 96-well plate and treated with the test compound (Umbelliprenin or Curcumin) followed by stimulation with LPS.
-
Supernatant Collection : After 24 hours of incubation, the culture supernatant is collected.
-
Griess Assay : The concentration of nitrite (a stable product of NO) in the supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Spectrophotometric Reading : The absorbance is measured at 540 nm after a short incubation period.
-
Quantification : The nitrite concentration is determined from a standard curve generated with sodium nitrite.
Measurement of Prostaglandin E2 (PGE2) Production
-
Cell Culture and Treatment : Similar to the NO assay, cells are treated with the test compound and stimulated with LPS.
-
Supernatant Collection : The culture supernatant is collected after the incubation period.
-
Enzyme-Linked Immunosorbent Assay (ELISA) : The concentration of PGE2 in the supernatant is quantified using a commercial PGE2 ELISA kit.
-
Procedure : The assay is performed according to the manufacturer's instructions, which typically involves the competitive binding of PGE2 in the sample and a fixed amount of enzyme-labeled PGE2 to a limited number of binding sites on an antibody-coated plate.
-
Data Analysis : The amount of PGE2 in the sample is inversely proportional to the signal generated, which is measured spectrophotometrically.
Discussion and Conclusion
Both Umbelliprenin and Curcumin demonstrate significant anti-inflammatory properties through their interference with key inflammatory pathways. Curcumin's mechanism, particularly its potent inhibition of the NF-κB pathway, is well-documented and appears to be a central aspect of its broad anti-inflammatory effects. Umbelliprenin also shows promise by targeting crucial enzymes like iNOS and COX-2.
A direct comparison of potency is challenging due to the variability in experimental designs across studies. For instance, Umbelliprenin exhibits a very low IC50 for lipoxygenase inhibition, suggesting high potency against this specific target.[9] Curcumin, on the other hand, shows potent inhibition of microsomal PGE2 synthase-1 at sub-micromolar concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 3. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific inhibition of cyclooxygenase-2 (COX-2) expression by dietary curcumin in HT-29 human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. mdpi.com [mdpi.com]
- 10. Anti-inflammatory effects of novel curcumin analogs in experimental acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Umbelliprenin: A Potential Natural Alternative in Oncology Explored Against Chemotherapy Standards
For Immediate Release
[City, State] – [Date] – In the ongoing search for more effective and less toxic cancer therapies, the natural compound umbelliprenin has demonstrated significant anticancer properties. This guide provides a comprehensive comparison of umbelliprenin's efficacy against standard chemotherapy drugs such as doxorubicin, cisplatin, and paclitaxel, supported by available preclinical data. This report is intended for researchers, scientists, and professionals in drug development, offering a detailed look at experimental findings and mechanistic pathways.
Executive Summary
Umbelliprenin, a sesquiterpene coumarin found in plants of the Ferula genus, has been shown to exhibit cytotoxic and anti-proliferative effects across a range of cancer cell lines.[1][2] Its mechanisms of action include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of key signaling pathways involved in cancer progression, such as Wnt and NF-κB. While direct head-to-head comparative studies with standard chemotherapy in a single trial are limited, this guide compiles and analyzes existing in vitro data to offer a comparative perspective on their cytotoxic potentials.
Comparative Cytotoxicity: Umbelliprenin vs. Standard Chemotherapeutics
The efficacy of a cytotoxic agent is often measured by its half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition of a biological process, such as cell growth. The following tables summarize the IC50 values of umbelliprenin and standard chemotherapy drugs against various cancer cell lines as reported in different studies.
It is crucial to note that these values are compiled from separate studies and are not from direct head-to-head comparisons within the same experiment. Therefore, variations in experimental conditions may influence the results.
Table 1: Umbelliprenin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| QU-DB | Large Cell Lung Carcinoma | 47 ± 5.3 | 48 |
| A549 | Lung Adenocarcinoma | 52 ± 1.97 | 48 |
| HT29 | Colon Carcinoma | 117 (24h), 77 (48h), 69 (72h) | 24, 48, 72 |
| SW48 | Colon Carcinoma | 117 (24h), 77 (48h), 69 (72h) | 24, 48, 72 |
| MCF-7 | Breast Adenocarcinoma | 30.92 (24h), 30.64 (48h), 62.23 (72h) | 24, 48, 72 |
| 4T1 | Mouse Mammary Carcinoma | 30.92 (24h), 30.64 (48h), 62.23 (72h) | 24, 48, 72 |
| A172 | Glioblastoma | >100 | 48 |
| GL26 | Glioma | >100 | 48 |
Table 2: Doxorubicin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Adenocarcinoma | >20 | 24 |
| MCF-7 | Breast Adenocarcinoma | 2.50 ± 1.76 | 24 |
| HT29 | Colon Carcinoma | Not Reported | Not Reported |
| 4T1 | Mouse Mammary Carcinoma | Not Reported | Not Reported |
Table 3: Cisplatin IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| A549 | Lung Adenocarcinoma | 7.21 | 24 |
| MCF-7 | Breast Adenocarcinoma | Not Reported | Not Reported |
| HT29 | Colon Carcinoma | Not Reported | Not Reported |
Table 4: Paclitaxel IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| A549 | Lung Adenocarcinoma | Not Reported | Not Reported |
| MCF-7 | Breast Adenocarcinoma | 2.5 - 7.5 | 24 |
| MDA-MB-231 | Breast Adenocarcinoma | 0.8 | Not Reported |
| Hs578T | Breast Cancer | 1.2 | Not Reported |
Experimental Protocols
The data presented in the tables above were primarily generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , a colorimetric assay for assessing cell metabolic activity.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10³ to 1x10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of umbelliprenin or the standard chemotherapy drug. A control group with no drug is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the drug-containing medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration relative to the untreated control. The IC50 value is then determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
Umbelliprenin's Molecular Targets
Umbelliprenin exerts its anticancer effects by modulating multiple signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion, and the induction of apoptosis.
Caption: Umbelliprenin's multifaceted anti-cancer mechanism.
Standard Chemotherapy Drugs' Mechanisms of Action
Standard chemotherapy drugs operate through different, well-established mechanisms to induce cancer cell death.
Caption: Mechanisms of action for standard chemotherapy drugs.
Conclusion and Future Directions
The available preclinical data suggests that umbelliprenin holds promise as a cytotoxic agent against various cancer cell lines. While a direct comparison of its potency against standard chemotherapy drugs is challenging without head-to-head studies, the compiled IC50 values provide a preliminary basis for assessing its relative efficacy. Umbelliprenin's distinct mechanism of action, targeting multiple signaling pathways, suggests it could be a candidate for further investigation, both as a standalone therapy and in combination with existing chemotherapeutic agents to potentially enhance efficacy and reduce toxicity. Future research should focus on direct comparative studies and in vivo models to better elucidate the therapeutic potential of umbelliprenin in oncology.
References
Cross-Validation of Umbelliprenin's Efficacy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Umbelliprenin's performance across various cancer cell lines, supported by experimental data. We delve into its molecular targets and compare its efficacy with alternative inhibitors of key signaling pathways.
Umbelliprenin, a naturally occurring sesquiterpenoid coumarin, has demonstrated significant anti-tumor potential across a spectrum of cancer cell lines.[1][2][3] Its mechanism of action involves the modulation of critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR, NF-κB, and Wnt/β-catenin pathways. This guide cross-validates the targets of Umbelliprenin by comparing its cytotoxic effects in different cell lines and juxtaposing its performance with other known inhibitors of these pathways.
Comparative Efficacy of Umbelliprenin Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Umbelliprenin have been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the IC50 values of Umbelliprenin in various cancer cell lines. To facilitate a direct comparison, all values have been converted to micromolar (µM), using the molecular weight of Umbelliprenin (366.49 g/mol ).[4][5]
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Breast Cancer | ||||
| MCF-7 | Human Breast Adenocarcinoma | 47.7 ± 5.2 | 24 | [2] |
| 4T1 | Mouse Mammary Carcinoma | 84.3 ± 8.5 | 24 | [2] |
| 4T1 | Mouse Mammary Carcinoma | 83.5 ± 7.1 | 48 | [2] |
| 4T1 | Mouse Mammary Carcinoma | 169.7 ± 13.1 | 72 | [2] |
| T47D | Human Breast Ductal Carcinoma | 133.3 | 24 | [6] |
| Colon Cancer | ||||
| HT29 | Human Colorectal Adenocarcinoma | 101.2 ± 3.8 | 72 | [2] |
| CT26 | Mouse Colon Carcinoma | 145.1 ± 9.8 | 48 | [2] |
| Lung Cancer | ||||
| A549 | Human Lung Adenocarcinoma | 52 ± 1.97 | Not Specified | [7] |
| QU-DB | Human Large Cell Lung Carcinoma | 47 ± 5.3 | Not Specified | [7] |
| Pancreatic Cancer | ||||
| BxPC3 | Human Pancreatic Adenocarcinoma | 123.2 ± 7.0 | 48 | [3] |
| PANC-1 | Human Pancreatic Epithelioid Carcinoma | 128.6 ± 14.0 | 48 | [3] |
| Capan-1 | Human Pancreatic Adenocarcinoma | 140.1 ± 15.4 | 48 | [3] |
| Glioma | ||||
| A172 | Human Glioblastoma | 141.6 ± 18.3 | 24 | [2] |
| GL26 | Mouse Glioma | Not Specified | Not Specified | [2] |
Performance Comparison with Alternative Pathway Inhibitors
To provide a broader context for Umbelliprenin's efficacy, this section compares its activity with other well-characterized inhibitors of the PI3K/Akt, NF-κB, and Wnt signaling pathways. While direct head-to-head studies are limited, the following tables present data from various studies to facilitate an indirect comparison.
PI3K/Akt Pathway Inhibitors
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| Umbelliprenin | PI3K/Akt | T47D | 133.3 | [6] |
| Buparlisib (BKM120) | pan-Class I PI3K | Multiple | Phase I/II trials | [8][9][10] |
| Alpelisib (BYL719) | PI3Kα | PIK3CA-mutant breast cancer | Clinical trials | [11][12][13] |
NF-κB Pathway Inhibitors
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| Umbelliprenin | NF-κB | Not Specified | Not Specified | |
| Bortezomib | Proteasome | Multiple Myeloma | Clinical trials | [14][15][16] |
| Emetine | IκBα phosphorylation | ME180 | 20 | [17] |
| Sunitinib Malate | IκBα phosphorylation | ME180 | 3100 | [17] |
Wnt/β-catenin Pathway Inhibitors
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| Umbelliprenin | Wnt/β-catenin | AGS, BGC-823 | Not Specified | [18] |
| IWR-1-endo | Axin stabilization | L-cells (Wnt3A) | 180 | [17][19][20] |
| XAV939 | Tankyrase 1/2 | Cell-free | 11 (TNKS1), 4 (TNKS2) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols employed in the cited studies on Umbelliprenin.
Cell Viability and Cytotoxicity (MTT) Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed cells in a 96-well plate at a density of 2 × 10^4 cells per well in 100 µL of complete culture medium.[21] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of Umbelliprenin (e.g., 3 to 200 µg/mL) dissolved in dimethyl sulfoxide (DMSO) and diluted in culture medium.[2] Include a vehicle control (DMSO alone). Incubate for the desired time periods (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).[2]
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: Treat cells with Umbelliprenin at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[23]
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[24]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, β-catenin, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Reporter Gene Assays
Reporter gene assays are used to study the regulation of gene expression by a specific signaling pathway.
-
Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with Umbelliprenin for a specified period.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[24]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Transfection: Co-transfect cells with either a TCF/LEF-responsive luciferase reporter (TOP-Flash) or a mutant control (FOP-Flash) and a Renilla luciferase control plasmid.
-
Compound Treatment: Treat the cells with Umbelliprenin.
-
Luciferase Measurement: Measure the luciferase activities as described for the NF-κB reporter assay.
-
Data Analysis: Calculate the ratio of TOP-Flash to FOP-Flash activity to determine the specific effect on Wnt/β-catenin signaling.
Visualizing the Molecular Landscape
To better understand the mechanisms of Umbelliprenin's action, the following diagrams, generated using the DOT language, illustrate the key signaling pathways it targets and a typical experimental workflow for its validation.
Figure 1: Umbelliprenin's inhibitory effects on key cancer signaling pathways.
Figure 2: A typical experimental workflow for validating Umbelliprenin's targets.
Figure 3: Logical relationship of Umbelliprenin's action from target to outcome.
References
- 1. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]
- 3. Wnt Reporter Activity Assay [en.bio-protocol.org]
- 4. golexir.com [golexir.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Buparlisib in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Profile of buparlisib and its potential in the treatment of breast cancer: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buparlisib - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Role of Alpelisib in the Treatment of PIK3CA-Mutated Breast Cancer: Patient Selection and Clinical Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Bortezomib in multiple myeloma: systematic review and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myeloma.org [myeloma.org]
- 16. youtube.com [youtube.com]
- 17. stemcell.com [stemcell.com]
- 18. NF-κB reporter assay [bio-protocol.org]
- 19. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. breastcancer.org [breastcancer.org]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Which Is the Most Appropriate PI3K Inhibitor for Breast Cancer Patients with or without PIK3CA Status Mutant? A Systematic Review and Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
A Comparative Analysis of Umbelliprenin and Other Bioactive Coumarins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Umbelliprenin, a naturally occurring sesquiterpene coumarin, against other notable coumarins: Auraptene, Scopoletin, and Osthole. This document details their comparative anticancer, anti-inflammatory, and antioxidant activities, supported by quantitative data, experimental protocols, and signaling pathway visualizations to aid in research and drug development.
Introduction to Umbelliprenin and Comparative Coumarins
Umbelliprenin is a sesquiterpene coumarin primarily found in plants of the Ferula genus.[1] It has garnered significant scientific interest for its diverse pharmacological activities, including anticancer, anti-inflammatory, and immunomodulatory effects.[2] Coumarins, a class of benzopyrone compounds, are widely distributed in nature and are known for their broad spectrum of biological activities, which are largely influenced by the type and position of substitutions on their basic scaffold.[3]
This guide focuses on a comparative evaluation of Umbelliprenin against three other well-researched coumarins:
-
Auraptene: A monoterpene coumarin found in citrus fruits, known for its anti-inflammatory and chemopreventive properties.[4]
-
Scopoletin: A simple coumarin found in various plants, including Artemisia species, with demonstrated antioxidant and anti-inflammatory activities.[5]
-
Osthole: A simple coumarin derivative from Cnidium monnieri, recognized for its wide range of pharmacological effects, including anticancer and neuroprotective activities.[6]
Comparative Biological Activities: Quantitative Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Umbelliprenin and the selected coumarins across various biological assays, providing a quantitative comparison of their potency.
Table 1: Anticancer Activity (IC50 values in µM)
| Coumarin | Cell Line | Assay | IC50 (µM) | Reference(s) |
| Umbelliprenin | HT29 (Colon) | MTT | 36.4 ± 1.6 | [7] |
| CT26 (Colon) | MTT | 51.4 ± 2.9 | [7] | |
| 4T1 (Breast) | MTT | 30.9 (24h) | [8] | |
| A172 (Glioblastoma) | MTT | 51.9 (24h) | [8] | |
| SKBR-3 (Breast) | MTT | 103.9 | ||
| Auraptene | MCF7 (Breast) | MTT | 36 (48h), 21.66 (72h) | [9] |
| HT-29 (Colon) | MTT | 2.8 - 3 | [10] | |
| Scopoletin | Various Cancer Cells | MTT | >103 | [11] |
| Osthole | HeLa (Cervical) | MTT | 45.01 ± 3.91 | [12] |
| Me-180 (Cervical) | MTT | 88.95 ± 0.13 | [12] | |
| OVCAR3 (Ovarian) | MTT | 73.58 | [12] | |
| A2780 (Ovarian) | MTT | 75.24 | [12] | |
| FaDu (Head and Neck) | MTT | 122.35 (24h), 93.36 (48h) | [12] |
Table 2: Anti-inflammatory Activity (IC50 values in µM)
| Coumarin | Target/Assay | IC50 (µM) | Reference(s) |
| Umbelliprenin | Soybean Lipoxygenase | 0.0725 | [13] |
| Auraptene | MMP-2 Inhibition | - | [8] |
| Scopoletin | 5-Lipoxygenase | 1.76 ± 0.01 | [14] |
| Osthole | IL-6 Inhibition (LPS-stimulated J774A cells) | 4.57 (for derivative 56m) | [15] |
Table 3: Antioxidant Activity (IC50 values in µg/mL)
| Coumarin | Assay | IC50 (µg/mL) | Reference(s) |
| Umbelliprenin | DPPH | No significant activity | [13] |
| Auraptene | Nitric Oxide Scavenging | 670.9 | [7] |
| Scopoletin | DPPH | 820 | [5] |
| Nitric Oxide Scavenging | 640 | [5] | |
| Osthole | ABTS Radical Scavenging | - | [16] |
| DPPH Radical Scavenging | - | [16] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Synthesis of Coumarins
3.1.1. Synthesis of Umbelliprenin and Auraptene
-
Principle: 7-prenyloxycoumarins are synthesized by the reaction of 7-hydroxycoumarin with the corresponding prenyl bromides in an alkaline medium.[1]
-
Procedure:
-
Dissolve 7-hydroxycoumarin (1 M), the respective prenyl bromide (farnesyl bromide for Umbelliprenin, geranyl bromide for Auraptene; 1.5 M), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2 M) in acetone.[1]
-
Stir the mixture at room temperature for 24 hours.[1]
-
Concentrate the mixture under reduced pressure.[1]
-
Purify the resulting compound by silica gel column chromatography.[1]
-
3.1.2. Synthesis of Scopoletin
-
Principle: A multi-step synthesis starting from 2,4,5-trimethoxybenzaldehyde.[17]
-
Procedure:
-
Prepare 2,4-dihydroxy-5-methoxybenzaldehyde from 2,4,5-trimethoxybenzaldehyde using aluminum (III) chloride and CTAB in dichloromethane.[17]
-
Synthesize 7-hydroxy-6-methoxy-2-oxo-2H-chromene-3-carboxylic acid.[17]
-
Add the product from the previous step to a mixture of pyridine and ethylene glycol (1:1.1) and heat under microwave irradiation for 50 minutes to yield Scopoletin.[17]
-
3.1.3. Synthesis of Osthole
-
Principle: A microwave-promoted tandem Claisen rearrangement/olefination/cyclization approach.[13]
-
Procedure:
Cytotoxicity Assessment: MTT Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Procedure:
-
Seed cells in a 96-well plate at a desired density and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound (e.g., Umbelliprenin) and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, 72 hours).
-
Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Anti-inflammatory Assessment
3.3.1. Lipoxygenase (LOX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the inflammatory pathway that catalyzes the oxidation of polyunsaturated fatty acids.
-
Procedure:
-
Prepare a reaction mixture containing sodium phosphate buffer (0.1 M, pH 8.0), soybean lipoxygenase solution, and the test compound at various concentrations.[5]
-
Incubate the mixture at 25°C for 10 minutes.[5]
-
Initiate the reaction by adding the substrate, sodium linoleate solution.[5]
-
Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm over time using a spectrophotometer.[5]
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3.3.2. Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are key enzymes in the synthesis of prostaglandins, potent inflammatory mediators.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the COX enzyme (COX-1 or COX-2).[18]
-
Add the test compound at various concentrations and pre-incubate.[18]
-
Initiate the reaction by adding the substrate, arachidonic acid.[18]
-
Stop the reaction after a defined time with hydrochloric acid.[18]
-
Measure the amount of prostaglandin E2 (PGE2) produced using a suitable method, such as LC-MS/MS.[18]
-
Calculate the percentage of inhibition and determine the IC50 value.[18]
-
Western Blot Analysis for Signaling Pathway Proteins
-
Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.
-
Procedure:
-
Lyse treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., p-NF-κB, p-Akt, p-ERK) overnight at 4°C.[1][14]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[1]
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).
-
Signaling Pathways and Mechanisms of Action
The biological effects of Umbelliprenin and the comparative coumarins are mediated through their interaction with various cellular signaling pathways.
Umbelliprenin
Umbelliprenin exerts its anticancer effects by modulating several key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways. It has been shown to inhibit angiogenesis and metastasis by downregulating the expression of HIF-1α and VEGF. In the context of inflammation, Umbelliprenin demonstrates potent inhibition of 5-lipoxygenase.[13]
Auraptene
Auraptene's anticancer and anti-inflammatory activities are linked to its ability to modulate the NF-κB and MAPK signaling pathways. It inhibits the activation of NF-κB, a key transcription factor involved in inflammation and cell survival.
Scopoletin
Scopoletin exerts its biological effects through multiple pathways, including the inhibition of the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth and proliferation.[19] It also demonstrates antioxidant properties by scavenging free radicals.[5]
Osthole
Osthole's anticancer activity is well-documented and is largely attributed to its inhibition of the PI3K/Akt signaling pathway, leading to the induction of apoptosis.[18] It also modulates the MAPK pathway, contributing to its diverse biological effects.[10]
Conclusion
This comparative analysis highlights the distinct and overlapping biological activities of Umbelliprenin, Auraptene, Scopoletin, and Osthole. While all four coumarins exhibit promising anticancer and anti-inflammatory properties, their potency and mechanisms of action vary, likely due to their structural differences. Umbelliprenin stands out for its potent lipoxygenase inhibition, suggesting a strong anti-inflammatory potential. Auraptene and Scopoletin demonstrate significant effects on key inflammatory and cell survival pathways. Osthole shows broad anticancer activity across various cell lines, primarily through the induction of apoptosis.
The provided quantitative data and experimental protocols offer a valuable resource for researchers to design and interpret studies aimed at further elucidating the therapeutic potential of these bioactive coumarins. The signaling pathway diagrams provide a visual framework for understanding their complex mechanisms of action, which can guide future drug discovery and development efforts. Further research, including in vivo studies and clinical trials, is warranted to fully explore the therapeutic applications of these promising natural compounds.
References
- 1. Synthesis and Purification of 7-Prenyloxycoumarins and Herniarin as Bioactive Natural Coumarins [ijbms.mums.ac.ir]
- 2. Umbelliprenin, a bioactive constituent from the genus Ferula has cytotoxic and apoptotic activity in a dose- and time-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Review of Auraptene as an Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scopoletin: a review of its pharmacology, pharmacokinetics, and toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osthole: an overview of its sources, biological activities, and modification development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibacterial, Antioxidant and Melanogenesis Inhibitory Activity of Auraptene, a Coumarin from Ferula szowitsiana Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 10. researchgate.net [researchgate.net]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Economic and facile extraction and analysis of osthole in Fructus cnidii for large-scale production - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Osthole suppresses the proliferation and induces apoptosis via inhibiting the PI3K/AKT signaling pathway of endometrial cancer JEC cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Uncovering the Mechanism of Scopoletin in Ameliorating Psoriasis-Like Skin Symptoms via Inhibition of PI3K/Akt/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
No Direct Evidence of Synergistic Effects Between Umbelliprenin and Doxorubicin Found in Current Research
A comprehensive review of scientific literature reveals a lack of studies investigating the synergistic effects of Umbelliprenin in combination with the chemotherapy drug doxorubicin. While research exists on the individual anti-cancer properties of Umbelliprenin and the extensive use of doxorubicin in combination with other agents, no direct experimental data on their combined efficacy is currently available.
For researchers, scientists, and drug development professionals exploring novel combination therapies, this indicates a potential area for new investigation. The exploration of how a natural compound like Umbelliprenin, a sesquiterpene coumarin, might enhance the cytotoxic effects of a well-established chemotherapeutic agent such as doxorubicin could yield valuable insights.
Understanding the Components:
Umbelliprenin: This natural compound has been studied for its cytotoxic effects against various cancer cell lines. Research has indicated that it can induce apoptosis (programmed cell death) in cancer cells. However, the precise mechanisms and signaling pathways involved are still under investigation.
Doxorubicin: A cornerstone of many chemotherapy regimens, doxorubicin is an anthracycline antibiotic known to exert its anti-cancer effects through multiple mechanisms. These include DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.
Potential Areas for Future Research:
Should studies on the combined effects of Umbelliprenin and doxorubicin be undertaken, key areas of investigation would likely include:
-
Cytotoxicity and Synergy: Determining the half-maximal inhibitory concentrations (IC50) of each compound individually and in combination across various cancer cell lines. The combination index (CI) would be a critical parameter to establish whether the interaction is synergistic, additive, or antagonistic.
-
Apoptosis Induction: Investigating the extent of apoptosis potentiation when both agents are used together, potentially through Annexin V/PI staining and analysis of caspase cascades.
-
Cell Cycle Analysis: Examining the effects of the combination on cell cycle progression to identify any enhanced cell cycle arrest at specific phases.
-
Signaling Pathway Modulation: Elucidating the molecular mechanisms of any observed synergy. This would involve studying the impact on key signaling pathways commonly involved in cancer cell survival and proliferation, such as the PI3K/Akt, MAPK, and NF-κB pathways.
Experimental Protocols for Future Investigation:
For researchers designing studies to explore this potential synergy, the following experimental protocols would be fundamental:
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Umbelliprenin alone, doxorubicin alone, and their combination for 24, 48, and 72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with Umbelliprenin, doxorubicin, and their combination for a specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing Potential Research Logic:
While no specific signaling pathway for the combination is known, a logical workflow for a future study can be visualized.
Caption: A proposed experimental workflow to investigate the synergistic effects of Umbelliprenin and doxorubicin.
Umbelliprenin's Immunomodulatory Effects: An In Vivo Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the immunomodulatory effects of Umbelliprenin against other established agents, Auraptene and Dexamethasone. The information presented is collated from peer-reviewed studies and is intended to provide a comprehensive resource for researchers and professionals in the field of drug discovery and development.
Comparative Analysis of Immunomodulatory Activity
The following tables summarize the in vivo effects of Umbelliprenin, Auraptene, and Dexamethasone on key immunomodulatory cytokines. The data is extracted from studies utilizing rodent models of inflammation and immune response.
Table 1: Effect on Pro-inflammatory Cytokines
| Compound | Animal Model | Dosage & Route | Duration | TNF-α Levels | IL-6 Levels | IL-1β Levels | IL-17 Levels |
| Umbelliprenin | Rat (Adjuvant-induced arthritis) | 32 mM/kg (oral) | 9 days | ↓ (8.142 ± 2.4 pg/L)[1] | Not Reported | Not Reported | No significant effect[1] |
| Auraptene | Rat (Adjuvant-induced arthritis) | 16 mM/kg (oral) | 9 days | ↓ (significantly lower than control)[1] | Not Reported | Not Reported | ↓ (significantly lower than control)[1] |
| Dexamethasone | Mouse (LPS-induced endotoxemia) | 5 mg/kg (intraperitoneal) | Pre-treatment | ↓ (134.41 ± 15.83 pg/mL vs 408.83 ± 18.32 pg/mL in control)[2] | ↓ (22.08 ± 4.34 ng/mL vs 91.27 ± 8.56 ng/mL in control)[2] | ↓ (Inhibited release)[3] | Not Reported |
Arrow (↓) indicates a decrease in cytokine levels compared to the control group.
Table 2: Effect on Anti-inflammatory and T-helper Cell-Associated Cytokines
| Compound | Animal Model | Dosage & Route | Duration | IL-10 Levels | IL-4 Levels | IFN-γ Levels |
| Umbelliprenin | C57/BL6 Mice | 2.5 mg/200 µl (intraperitoneal) | 8 days (every other day) | ↑ (in splenocyte cultures)[4] | ↑ (28-fold in sera)[4] | ↑ (3.1-fold in sera)[4] |
| Auraptene | Not Reported in direct comparison | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported |
| Dexamethasone | Human (in vitro whole blood) | 10⁻⁹–10⁻⁶ mol/L | 24-48 hours | ↑[5] | Not Reported | ↓ (in CHS mice)[6] |
Arrows (↑, ↓) indicate an increase or decrease in cytokine levels compared to the control group, respectively.
Signaling Pathways
The immunomodulatory effects of Umbelliprenin, Auraptene, and Dexamethasone are mediated through the modulation of key intracellular signaling pathways.
Umbelliprenin Signaling Pathway
Umbelliprenin has been shown to modulate immune responses through the JAK/STAT and NF-κB signaling pathways. In models of diabetic cardiomyopathy, Umbelliferone, a related coumarin, was found to downregulate the expression of JAK2 and STAT3[7]. Furthermore, Umbelliferone has been demonstrated to reduce NF-κB signaling in osteoclast differentiation[8].
Comparative Experimental Workflow
The following diagram illustrates a general experimental workflow for the in vivo validation of immunomodulatory compounds.
Experimental Protocols
Animal Models
-
Adjuvant-Induced Arthritis (Rat Model): Chronic inflammation is induced by a single intradermal injection of Complete Freund's Adjuvant (CFA) into the paw. Disease progression is monitored by measuring paw volume and arthritis scores.
-
Lipopolysaccharide (LPS)-Induced Endotoxemia (Mouse Model): Acute systemic inflammation is induced by intraperitoneal injection of LPS. This model is used to study the acute inflammatory response and the effect of anti-inflammatory agents.
Drug Administration
-
Umbelliprenin & Auraptene: Typically administered orally via gavage. Dosages in the cited studies ranged from 16 mM/kg to 64 mM/kg daily for 9 days[1].
-
Dexamethasone: Commonly administered via intraperitoneal injection. Dosages in the cited studies were around 5 mg/kg as a pre-treatment before the inflammatory stimulus[2].
Cytokine Measurement by ELISA (Enzyme-Linked Immunosorbent Assay)
A detailed protocol for measuring cytokine levels in mouse serum is as follows:
-
Plate Coating: 96-well ELISA plates are coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α) diluted in a coating buffer. The plate is incubated overnight at 4°C.
-
Blocking: The plate is washed and then blocked with a blocking buffer (e.g., PBS with 1% BSA) for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: After washing, serum samples and a serial dilution of the recombinant cytokine standard are added to the wells and incubated for 2 hours at room temperature.
-
Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody specific for the cytokine is added to each well and incubated for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated for 20-30 minutes at room temperature.
-
Substrate Addition: After a final wash, a substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until a color change is observed.
-
Reaction Stoppage and Reading: The reaction is stopped by adding a stop solution (e.g., sulfuric acid), and the optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of the cytokine in the samples is determined by interpolating from the standard curve.
This guide provides a foundational comparison of the in vivo immunomodulatory effects of Umbelliprenin. Further research is warranted to fully elucidate its therapeutic potential and mechanisms of action in various disease models.
References
- 1. Distinct therapeutic effects of auraptene and umbelliprenin on TNF-α and IL-17 levels in a murine model of chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Early Initiation of High-Dose Dexamethasone Therapy on Pro-Inflammatory Cytokines and Mortality in LPS-Challenged Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ex-vivo effect of dexamethasone on cytokine production from whole blood of septic patients: correlation with disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. An in Vitro and in Vivo Study of the Effect of Dexamethasone on Immunoinhibitory Function of Induced Pluripotent Stem Cell-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Umbelliferone attenuates diabetic cardiomyopathy by suppression of JAK/STAT signaling pathway through amelioration of oxidative stress and inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Umbelliferone Ameliorates Complete Freund Adjuvant-Induced Arthritis via Reduction of NF-κB Signaling Pathway in Osteoclast Differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Umbelliprenin: A Guide for Laboratory Professionals
Core Principle: Treat as Hazardous Waste
Given its cytotoxic properties against various cancer cell lines, all umbelliprenin waste, including pure compound, solutions, contaminated labware, and personal protective equipment (PPE), should be managed as hazardous chemical waste. This approach ensures the highest level of safety and compliance.
Quantitative Hazard Data Summary
While a specific Safety Data Sheet (SDS) for umbelliprenin is not widely available, data from related compounds like umbelliferone and studies on umbelliprenin's biological activity provide insight into its potential hazards.
| Hazard Consideration | Data Point | Source Compound/Study | Implication for Disposal |
| Acute Toxicity | Not classified as acutely toxic. | Umbelliferone SDS | While not acutely toxic, cytotoxic properties warrant caution. |
| Skin Irritation | Causes skin irritation.[1][2] | Umbelliferone SDS | Contaminated materials can cause skin irritation upon contact. |
| Eye Irritation | Causes serious eye irritation.[1][2] | Umbelliferone SDS | Protective eyewear is crucial during handling and disposal. |
| Respiratory Irritation | May cause respiratory irritation.[1][2] | Umbelliferone SDS | Handling should be done in a well-ventilated area or fume hood. |
| Cytotoxicity (IC50) | 12.3 µM in human malignant melanoma cells (M4Beu).[3] | Umbelliprenin Study | Demonstrates potent biological activity, reinforcing the need for containment. |
| Environmental Hazards | No specific data available for umbelliprenin. | General | The principle of caution suggests preventing release into the environment. |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the essential steps for the safe segregation, collection, and disposal of umbelliprenin waste.
1. Waste Segregation at the Source:
-
Solid Waste: Collect all umbelliprenin-contaminated solid waste in a dedicated, clearly labeled, leak-proof hazardous waste container. This includes:
-
Unused or expired pure umbelliprenin.
-
Contaminated PPE (gloves, lab coats, etc.).
-
Contaminated labware (pipette tips, vials, culture plates, etc.).
-
-
Liquid Waste: Collect all umbelliprenin-contaminated liquid waste in a separate, dedicated, and clearly labeled hazardous waste container. This includes:
-
Sharps Waste: Any contaminated sharps (needles, scalpels, etc.) must be placed in a designated, puncture-resistant sharps container for hazardous waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with:
-
The words "Hazardous Waste."
-
The full chemical name: "Umbelliprenin Waste."
-
The primary hazards (e.g., "Cytotoxic," "Irritant").
-
The date of waste accumulation start.
-
The laboratory and principal investigator's name.
-
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure secondary containment area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
-
Do not mix umbelliprenin waste with other incompatible waste streams.
4. Disposal Request and Pickup:
-
Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) department.
-
Provide EHS with accurate information about the waste contents.
-
Waste will be collected by trained personnel for final disposal, which is typically high-temperature incineration.[6][7]
5. Decontamination of Work Surfaces:
-
After handling umbelliprenin and preparing waste for disposal, thoroughly decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a standard laboratory disinfectant if working with cell cultures.
6. Spill Management:
-
In case of a spill, immediately alert personnel in the area.
-
Wear appropriate PPE, including double gloves, a lab coat, and safety goggles.
-
For small powder spills, gently cover with an absorbent material to avoid raising dust. For liquid spills, absorb with a chemical spill pillow or absorbent pads.
-
Collect all cleanup materials in the solid hazardous waste container.
-
Decontaminate the spill area thoroughly.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal of umbelliprenin waste.
Caption: Workflow for the safe segregation and disposal of umbelliprenin waste.
By adhering to these procedures, laboratories can ensure the safe management of umbelliprenin waste, protecting personnel and the environment. Always consult your institution's specific EHS guidelines for hazardous waste management.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biosynth.com [biosynth.com]
- 3. Assessment of the Antitumor Potential of Umbelliprenin, a Naturally Occurring Sesquiterpene Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 7. services.gov.krd [services.gov.krd]
Essential Safety and Logistical Information for Handling Umbelliprenin
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for Umbelliprenin, a naturally occurring sesquiterpene coumarin with diverse biological activities.[1]
Safety and Handling
Key handling precautions include:
-
Avoid breathing dust.[3]
-
Prevent contact with skin and eyes.[3]
-
Use in a well-ventilated area or with appropriate engineering controls such as a fume hood.
-
Keep away from oxidizing agents.[3]
-
Umbelliprenin is sensitive to light and may undergo degradation upon exposure; therefore, it should be stored in a cool, dark place.[6]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is crucial to minimize exposure risk. The following PPE is recommended when handling Umbelliprenin:
| PPE Category | Specification |
| Hand Protection | Wear compatible chemical-resistant gloves.[5] Disposable nitrile gloves are a suitable option for providing short-term protection against a range of chemicals.[7] Always inspect gloves before use and change them immediately if contact with the compound occurs. |
| Eye Protection | Chemical splash goggles or safety glasses that meet the ANSI Z.87.1 1989 standard should be worn.[7] If there is a risk of splashing, a face shield worn over safety glasses is required.[7] |
| Body Protection | A laboratory coat should be worn and kept buttoned to protect the skin.[7] For handling larger quantities or when there is a significant risk of contamination, consider a gown made of a material tested for resistance to chemical permeation.[8] |
| Respiratory Protection | If engineering controls like a fume hood are not sufficient to control dust or aerosol exposure, a respirator may be necessary.[7] Use of a respirator requires a formal respiratory protection program, including medical evaluation and fit testing.[7] |
Quantitative Data for Umbelliprenin
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₂₄H₃₀O₃ |
| Molecular Weight | 366 g/mol |
| Appearance | White crystals or yellow to tan powder |
| Melting Point | 57.5-59.1°C |
| Solubility | Soluble in acetone, chloroform, acetic acid, dilute alkalis, liquid paraffin, and DMSO.[1][2][3][9] |
In-Vitro Cytotoxicity (IC₅₀) of Umbelliprenin
| Cell Line | Cancer Type | Incubation Time (hours) | IC₅₀ (µg/mL) | IC₅₀ (µM) |
| 4T1 | Breast Cancer | 24 | 30.9 ± 3.1 | Not Reported |
| 4T1 | Breast Cancer | 48 | 30.6 ± 2.6 | Not Reported |
| 4T1 | Breast Cancer | 72 | 62.2 ± 4.8 | Not Reported |
| A172 | Glioblastoma | 24 | 51.9 ± 6.7 | Not Reported |
| CT26 | Colorectal Carcinoma | 48 | 53.2 ± 3.6 | Not Reported |
| HT29 | Colorectal Adenocarcinoma | 72 | 37.1 ± 1.4 | Not Reported |
| SW48 | Colorectal Adenocarcinoma | 24 | Not Reported | 117 |
| SW48 | Colorectal Adenocarcinoma | 48 | Not Reported | 77 |
| SW48 | Colorectal Adenocarcinoma | 72 | Not Reported | 69 |
| QU-DB | Large Cell Lung Cancer | Not Reported | Not Reported | 47 ± 5.3 |
| A549 | Lung Adenocarcinoma | Not Reported | Not Reported | 52 ± 1.97 |
| RPE (Free Umbelliprenin) | Retinal Pigment Epithelium | Not Reported | 96.2 | Not Reported |
| RPE (Niosome Encapsulated) | Retinal Pigment Epithelium | Not Reported | 25 | Not Reported |
| THP-1 | Acute Monocytic Leukemia | Not Reported | Not Reported | 75.79 |
| AGS | Gastric Adenocarcinoma | Not Reported | Not Reported | 48.81 |
Experimental Protocols
Synthesis of Umbelliprenin
This protocol is based on a commonly cited method for the synthesis of Umbelliprenin:[1][2]
-
Dissolve 7-hydroxycoumarin (1 M), trans-trans farnesyl bromide (1.5 M), and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (2 M) in acetone.
-
Stir the mixture at room temperature for 24 hours.
-
Concentrate the mixture under reduced pressure.
-
Purify the concentrate using silica gel column chromatography with a solvent system of petroleum ether: ethyl acetate (9:1 v/v).
-
Pool the fractions containing Umbelliprenin and remove the solvent to yield white crystals.
MTT Assay for Cytotoxicity
The following is a general protocol for assessing the cytotoxicity of Umbelliprenin using an MTT assay:[9][10]
-
Culture the desired cancer cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin in a humidified atmosphere at 37°C with 5% CO₂.[11]
-
Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 200 µL of complete medium and incubate for 24 hours.[9]
-
Prepare stock solutions of Umbelliprenin in a suitable solvent such as dimethyl sulfoxide (DMSO).[9]
-
Treat the cells with various concentrations of Umbelliprenin (e.g., 3, 6, 12, 25, 50, 100, and 200 µg/mL) for the desired incubation times (e.g., 24, 48, and 72 hours).[9] Include a solvent control.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.[12]
-
Dissolve the formazan crystals by adding a solubilization solution, such as DMSO.[12]
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell survival rate and determine the IC₅₀ value.
Operational Workflow and Disposal Plan
A systematic approach to the handling and disposal of Umbelliprenin is essential for laboratory safety and environmental protection.
Caption: Workflow for the safe handling and disposal of Umbelliprenin.
Disposal Plan:
-
Segregation of Waste:
-
Solid Waste: Collect non-hazardous solid waste, such as uncontaminated packaging, in the regular trash.
-
Chemical Waste: All materials contaminated with Umbelliprenin, including gloves, pipette tips, and empty containers, must be disposed of as chemical waste.[13]
-
Liquid Waste: Unused or waste solutions of Umbelliprenin should be collected in a designated, labeled, and sealed waste container. Do not pour chemical waste down the drain.[14]
-
Sharps: Needles, syringes, and other contaminated sharps must be placed in an approved sharps container.[15]
-
-
Waste Collection and Labeling:
-
Use appropriate, leak-proof containers for chemical waste.
-
Clearly label all waste containers with "Hazardous Waste" and list the chemical contents, including Umbelliprenin and any solvents used.[13]
-
-
Storage and Pickup:
-
Final Disposal:
References
- 1. Buy Umbelliprenin (EVT-3162829) | 532-16-1 [evitachem.com]
- 2. Umbelliprenin induced both anti-inflammatory and regulatory cytokines in C57/BL6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. biosynth.com [biosynth.com]
- 6. Characterization of the Degradation Profile of Umbelliprenin, a Bioactive Prenylated Coumarin of a Ferulago Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. gerpac.eu [gerpac.eu]
- 9. Umbelliprenin is Potentially Toxic Against the HT29, CT26, MCF-7, 4T1, A172, and GL26 Cell Lines, Potentially Harmful Against Bone Marrow-Derived Stem Cells, and Non-Toxic Against Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sid.ir [sid.ir]
- 11. Antitumor Effects of Umbelliprenin in a Mouse Model of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. orf.od.nih.gov [orf.od.nih.gov]
- 14. louisville.edu [louisville.edu]
- 15. ba.auburn.edu [ba.auburn.edu]
- 16. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 17. services.gov.krd [services.gov.krd]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
